4-Hydroxy-6-iodoquinoline-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
6-iodo-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPGVYGQCYVNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302949-02-6, 40107-06-0 | |
| Record name | 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 40107-06-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug discovery. Quinolines are a prominent class of heterocyclic compounds, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide details a probable synthetic pathway, experimental protocols, and relevant data.
Synthetic Pathway Overview
The most plausible and widely applicable method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives is the Gould-Jacobs reaction.[1] This reaction involves the condensation of an appropriately substituted aniline with an ethoxymethylenemalonic ester or a similar reagent, followed by a thermal cyclization. For the synthesis of this compound, the logical starting materials would be 4-iodoaniline and diethyl ethoxymethylenemalonate (DEEM).
The proposed synthetic workflow can be visualized as a two-step process:
-
Condensation: 4-iodoaniline reacts with diethyl ethoxymethylenemalonate to form an intermediate, ethyl 3-((4-iodophenyl)amino)acrylate.
-
Cyclization: The intermediate undergoes thermal cyclization to yield the ethyl ester of this compound.
-
Hydrolysis: The resulting ester is then hydrolyzed to the final carboxylic acid product.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocols
The following protocols are detailed methodologies for the key steps in the synthesis of this compound, based on established procedures for similar quinoline derivatives.
Step 1: Synthesis of Ethyl 3-((4-iodophenyl)amino)acrylate
This step involves the condensation of 4-iodoaniline with diethyl ethoxymethylenemalonate (DEEM).
Materials:
-
4-iodoaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Ethanol (absolute)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-iodoaniline (1 equivalent) in absolute ethanol.
-
To this solution, add diethyl ethoxymethylenemalonate (1 equivalent) dropwise at room temperature with constant stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Step 2: Synthesis of Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate
This step involves the thermal cyclization of the intermediate product.
Materials:
-
Ethyl 3-((4-iodophenyl)amino)acrylate
-
High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)
Procedure:
-
In a high-temperature reaction setup equipped with a reflux condenser and a thermometer, add the ethyl 3-((4-iodophenyl)amino)acrylate.
-
Add a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to a high temperature, typically around 250 °C, and maintain for 30-60 minutes.
-
Monitor the reaction for the formation of the cyclized product.
-
After the reaction is complete, cool the mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid product by filtration and wash it with a low-boiling point solvent like hexane or petroleum ether to remove the high-boiling point solvent.
-
Further purify the product by recrystallization.
Step 3: Synthesis of this compound
This final step is the hydrolysis of the ester to the carboxylic acid.
Materials:
-
Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Suspend the ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).
-
Heat the mixture to reflux and stir for 2-3 hours until the ester is fully hydrolyzed.[2]
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the filtrate with hydrochloric acid to a pH of approximately 4.[2]
-
The carboxylic acid product will precipitate out of the solution as a solid.
-
Collect the precipitate by filtration, wash thoroughly with water to remove any residual acid and salts, and dry under vacuum.
Data Presentation
The following table summarizes the expected quantitative data for the key compounds in this synthesis. The data for the final product is based on commercially available information, while the data for the intermediates is estimated based on similar known compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| 4-iodoaniline | C₆H₆IN | 219.02 | Solid | 59-62 |
| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | Liquid | N/A |
| Ethyl 3-((4-iodophenyl)amino)acrylate | C₁₁H₁₂INO₂ | 317.12 | Solid | (Not reported) |
| Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate | C₁₂H₁₀INO₃ | 343.12 | Solid | (Not reported) |
| This compound | C₁₀H₆INO₃ | 315.06 | Solid | >300 |
Logical Relationships in Synthesis
The synthesis of this compound is a sequential process where the product of each step serves as the reactant for the next. The success of the overall synthesis is dependent on the efficiency of each individual transformation.
Caption: Logical flow of the synthetic process.
Conclusion
The synthesis of this compound can be reliably achieved through a well-established three-step sequence involving a Gould-Jacobs reaction followed by ester hydrolysis. This guide provides a detailed framework for researchers to undertake this synthesis. The characterization and purity of the intermediates and the final product should be confirmed using standard analytical techniques such as NMR, IR, mass spectrometry, and melting point analysis. The modular nature of this synthetic route also allows for the potential to create a diverse library of substituted quinoline derivatives for further investigation in drug discovery programs.
References
An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid (CAS No: 40107-06-0). This quinoline derivative is a valuable building block in medicinal chemistry, particularly in the development of enzyme inhibitors.
Chemical and Physical Properties
This compound is a heterocyclic compound with the molecular formula C₁₀H₆INO₃ and a molecular weight of approximately 315.06 g/mol .[1][2] It is also known by its tautomeric name, 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, highlighting the presence of keto-enol tautomerism, a common feature in 4-hydroxyquinolines. The compound is commercially available from suppliers such as Advanced ChemBlocks with a purity of around 95%.[1]
Table 1: General Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 40107-06-0 | [1][2] |
| Molecular Formula | C₁₀H₆INO₃ | [1][2] |
| Molecular Weight | 315.06 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Synonym | 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [2] |
| Appearance | Solid (typical for this class of compounds) | |
| Purity | ~95% (as commercially available) | [1] |
Synthesis
The synthesis of this compound can be approached through established methods for quinoline-4-carboxylic acid synthesis, namely the Pfitzinger reaction and the Doebner reaction.
Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3][4] For the synthesis of the target molecule, this would involve the reaction of 6-iodoisatin with a compound providing a two-carbon unit with an adjacent carbonyl group, such as pyruvic acid.
Workflow for Pfitzinger Synthesis
References
An In-depth Technical Guide on the Core Mechanism of Action of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the current understanding of the mechanism of action for 4-Hydroxy-6-iodoquinoline-3-carboxylic acid. Drawing from patent literature and the established activities of structurally related quinoline derivatives, this document posits that the primary mechanism of action for this compound is the inhibition of receptor tyrosine kinases (RTKs), with a potential role in modulating cancer-related signal transduction pathways. This guide provides a structured overview of its putative biological targets, relevant signaling pathways, and generalized experimental protocols for its characterization.
Introduction
This compound is a synthetic organic compound belonging to the quinoline carboxylic acid class. While comprehensive peer-reviewed studies on its specific biological activity are limited, patent literature indicates its potential as an inhibitor of key signaling pathways implicated in oncogenesis. Structurally, it shares a common scaffold with known inhibitors of various enzymes, suggesting a potential for multi-target activity. This guide synthesizes the available information to present a plausible and data-supported mechanism of action.
Putative Mechanism of Action: Inhibition of Receptor Tyrosine Kinases
Based on patent filings, this compound is described as an inhibitor of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR)[1]. These RTKs are crucial mediators of cellular processes including proliferation, differentiation, migration, and angiogenesis. Their aberrant activation is a hallmark of many cancers.
The proposed mechanism involves the compound binding to the ATP-binding site within the kinase domain of these receptors, thereby preventing the phosphorylation and activation of downstream signaling molecules. This blockade of signal transduction can lead to the inhibition of tumor growth and angiogenesis.
Signaling Pathways
The inhibition of VEGFR and PDGFR by this compound would impact several critical downstream signaling cascades.
-
VEGFR Signaling Pathway: Primarily involved in angiogenesis, the VEGFR pathway, upon activation by VEGF, triggers downstream signaling through pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, leading to endothelial cell proliferation, migration, and survival. Inhibition of VEGFR would disrupt these processes, leading to a reduction in tumor vascularization.
-
PDGFR Signaling Pathway: This pathway plays a significant role in cell growth, proliferation, and differentiation. Ligand-induced dimerization and autophosphorylation of PDGFR activate similar downstream pathways to VEGFR, including the RAS/MAPK and PI3K/AKT pathways. Inhibition of PDGFR can thus directly impede tumor cell proliferation.
Quantitative Data
| Target | Assay Type | Metric | Value (nM) | Reference |
| VEGFR2 (KDR) | Kinase Assay | IC50 | Data not available | [1] |
| PDGFRβ | Kinase Assay | IC50 | Data not available | [1] |
| c-Kit | Kinase Assay | IC50 | Data not available | |
| RET | Kinase Assay | IC50 | Data not available |
Note: The table is a template. Specific values for this compound require experimental determination.
Experimental Protocols
The following are generalized protocols for key experiments to characterize the mechanism of action of this compound.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of the compound against a panel of receptor tyrosine kinases.
-
Methodology:
-
Recombinant kinase domains of target RTKs (e.g., VEGFR2, PDGFRβ) are used.
-
The assay is typically performed in a 96- or 384-well plate format.
-
The compound is serially diluted and incubated with the kinase, a suitable substrate (e.g., a synthetic peptide), and ATP (often radiolabeled [γ-³²P]ATP or in a system with a phosphospecific antibody).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cellular Proliferation Assay
-
Objective: To assess the effect of the compound on the proliferation of cancer cell lines that are dependent on the targeted RTK signaling.
-
Methodology:
-
Human umbilical vein endothelial cells (HUVECs) for anti-angiogenesis assessment (VEGFR-dependent) or various cancer cell lines (e.g., those overexpressing PDGFR) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the compound.
-
After a suitable incubation period (e.g., 72 hours), cell viability is assessed using methods such as MTT, MTS, or CellTiter-Glo assays.
-
GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined from the dose-response curves.
-
Western Blot Analysis of Downstream Signaling
-
Objective: To confirm the inhibition of target RTK signaling within a cellular context.
-
Methodology:
-
Target cells are treated with the compound for a specified duration, followed by stimulation with the respective ligand (e.g., VEGF or PDGF).
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against the phosphorylated forms of the target RTK and key downstream signaling proteins (e.g., p-AKT, p-ERK).
-
Total protein levels are also assessed as a loading control.
-
A decrease in the levels of phosphorylated proteins in compound-treated cells compared to controls indicates target engagement and pathway inhibition.
-
Visualizations
Signaling Pathway Diagrams
References
A Technical Guide to 4-Hydroxy-6-iodoquinoline-3-carboxylic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-hydroxy-6-iodoquinoline-3-carboxylic acid derivatives and their analogs, a class of compounds demonstrating significant potential across various therapeutic areas. This document details their synthesis, biological activities, and structure-activity relationships (SAR), supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.
Core Structure and Therapeutic Potential
The 4-hydroxyquinoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The introduction of an iodine atom at the 6-position of the quinoline ring can significantly modulate the biological properties of these molecules, often enhancing their potency and selectivity.[2][3] The carboxylic acid moiety at the 3-position is frequently crucial for activity, particularly in compounds targeting bacterial DNA gyrase and human dihydroorotate dehydrogenase (DHODH).[1][4]
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives typically involves multi-step procedures. A common strategy is the Gould-Jacobs reaction, which involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.[5]
A generalized synthetic pathway is outlined below:
Caption: Generalized workflow for the synthesis of this compound and its analogs.
Experimental Protocol: Gould-Jacobs Reaction and Subsequent Hydrolysis[5]
-
Condensation: A solution of 4-iodoaniline and diethyl ethoxymethylenemalonate (EMME) in a suitable solvent like ethanol is refluxed. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the aniline acrylate intermediate.
-
Thermal Cyclization: The crude intermediate is added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250 °C. This high temperature facilitates the cyclization to form the ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate. The product is typically isolated by cooling the reaction mixture and adding a non-polar solvent like hexane to precipitate the product, which is then collected by filtration.
-
Ester Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid by treatment with an aqueous base, such as sodium hydroxide or lithium hydroxide, in a solvent mixture like THF/water. The reaction mixture is typically stirred at room temperature overnight. Acidification of the reaction mixture with a mineral acid (e.g., HCl) precipitates the final this compound, which can be purified by recrystallization.
Biological Activities and Mechanisms of Action
Derivatives of this compound have shown promise in several therapeutic areas.
Anticancer Activity
Certain 4-quinoline carboxylic acids are potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4][6] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway for the synthesis of DNA and RNA precursors.[4] Inhibition of DHODH leads to pyrimidine depletion and cell cycle arrest.[6] The carboxylate group of these inhibitors is crucial for binding, often forming a salt bridge with an arginine residue (R136) in the enzyme's active site.[4][6]
Caption: Mechanism of action of DHODH inhibitors in the de novo pyrimidine biosynthesis pathway.
Some 4-oxoquinoline-3-carboxamide derivatives have been shown to act as DNA intercalators and inhibitors of topoisomerase II, an enzyme essential for managing DNA topology during replication.[5] This mechanism is similar to that of quinolone antibiotics.[5]
Antimicrobial Activity
The 4-hydroxyquinoline core is a well-established pharmacophore in antimicrobial agents.[1] The 3-carboxylic acid group is critical for the antibacterial activity of many quinolone antibiotics, as it is involved in binding to bacterial DNA gyrase and topoisomerase IV.[1][4] The introduction of an iodine atom can enhance the antimicrobial properties of these compounds.[2]
Kinase Inhibition (DYRK1A)
Derivatives of 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid, which share a related structural motif, have been identified as potent and selective inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[3][7] Overexpression of DYRK1A is implicated in the neuropathology of Down syndrome. The 10-iodo substituent was found to be crucial for achieving high potency and selectivity.[3]
Structure-Activity Relationship (SAR)
The biological activity of 4-hydroxyquinoline-3-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinoline ring.
-
C3-Position: The carboxylic acid group at this position is often essential for activity, particularly for DHODH inhibitors and antibacterial agents, where it interacts with the target enzyme.[1][6] Esterification or replacement with an amide can significantly alter or abolish activity.[8]
-
C6-Position: Halogenation at this position, particularly with iodine, can enhance biological activity.[2]
-
C2-Position: Modifications at the C2-position with various aryl groups can influence potency and selectivity.[8]
-
N1-Position: Substitution on the nitrogen atom of the quinoline ring can modulate the physicochemical properties and biological activity of the compounds.[9]
Quantitative Biological Data
The following tables summarize the reported biological activities of selected 4-hydroxyquinoline-3-carboxylic acid derivatives and their analogs.
Table 1: Anticancer Activity of 4-Quinoline Carboxylic Acid Derivatives as DHODH Inhibitors [6]
| Compound | R1 | R2 | DHODH IC50 (nM) | HCT-116 IC50 (µM) | MIA PaCa-2 IC50 (µM) |
| 3 | H | H | 250 ± 110 | - | - |
| 41 | 4-CF3-Ph | H | 9.71 ± 1.4 | - | - |
| 43 | 3-F-Ph | H | 26.2 ± 1.8 | - | - |
| 46 | 4-pyridyl | H | 28.3 ± 3.3 | - | - |
Table 2: Cytotoxicity of 4-Oxoquinoline-3-carboxamide Derivatives [5]
| Compound | R | Cell Line: HCT-116 IC50 (µM) | Cell Line: ACP03 IC50 (µM) | Cell Line: MDAMB-231 IC50 (µM) |
| 16b | 4-Cl-Ph | > 50 | 10.2 | > 50 |
| 17b | 4-F-Ph | > 50 | 12.5 | > 50 |
| Doxorubicin | - | 0.04 | 0.05 | 0.08 |
Table 3: Kinase Inhibitory Activity of 11H-Indolo[3,2-c]quinoline-6-carboxylic Acid Derivatives [3]
| Compound | R1 | R2 | R3 | DYRK1A IC50 (µM) |
| 5a | H | H | H | > 10 |
| 5h | H | H | Cl | 0.031 |
| 5j | I | H | H | 0.006 |
| 5o | I | OMe | H | 0.022 |
In Vitro and In Vivo Evaluation
A general workflow for the evaluation of these compounds is presented below.
Caption: General experimental workflow for the development and evaluation of this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity[5]
-
Cell Seeding: Cancer cells (e.g., HCT-116, ACP03, MDAMB-231) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a further 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curves.
Conclusion
This compound derivatives and their analogs represent a versatile and promising class of compounds with significant potential for the development of new therapeutics. Their diverse biological activities, coupled with the tunability of their structure-activity relationships, make them attractive candidates for further investigation in oncology, infectious diseases, and neurology. This guide provides a foundational resource for researchers to build upon in the exploration and optimization of this important chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Biological Versatility of 4-Hydroxy-6-iodoquinoline-3-carboxylic Acid and its Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, 4-hydroxyquinoline-3-carboxylic acids have emerged as a particularly promising class of compounds. This technical guide provides an in-depth exploration of the biological activities associated with 4-Hydroxy-6-iodoquinoline-3-carboxylic acid and its structurally related analogs. The primary focus is on their potent inhibitory effects on dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is a validated target for antiproliferative and anti-inflammatory therapies. Additionally, this guide will touch upon other reported biological activities of this chemical class, including antimicrobial and neuroprotective effects. Detailed experimental protocols, quantitative biological data, and signaling pathway visualizations are provided to support further research and development in this area.
Introduction: The Quinoline-4-Carboxylic Acid Scaffold
Quinolines are heterocyclic aromatic compounds that form the core of many synthetic drugs and natural products. The 4-hydroxyquinoline-3-carboxylic acid moiety, in particular, has been identified as a critical pharmacophore for various biological targets. Its structural rigidity, potential for hydrogen bonding, and ability to be readily functionalized make it an attractive starting point for the design of novel therapeutic agents. The introduction of a halogen atom, such as iodine at the 6-position, can significantly modulate the physicochemical properties and biological activity of the parent molecule, often enhancing its potency and selectivity.
Primary Biological Activity: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A significant body of research has identified 4-quinoline carboxylic acids as potent inhibitors of dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a mitochondrial enzyme that catalyzes the fourth committed step in the de novo synthesis of pyrimidines, specifically the oxidation of dihydroorotate to orotate.[2] Inhibition of DHODH leads to a depletion of the pyrimidine nucleotide pool, which is essential for DNA and RNA synthesis, thereby arresting cell proliferation.[2] This mechanism of action has been successfully exploited in the treatment of autoimmune diseases and is under active investigation for cancer and viral infections.[2][3]
Quantitative Data: DHODH Inhibition by Quinoline-4-Carboxylic Acid Analogs
The following table summarizes the in vitro inhibitory activity of several 4-quinoline carboxylic acid analogs against human DHODH.
| Compound ID | R1 Substituent | R2 Substituent | DHODH IC50 (nM) | Reference |
| 41 | 4-F-Ph | H | 9.71 ± 1.4 | [1][2] |
| 43 | 4-CF3-Ph | H | 26.2 ± 1.8 | [1][2] |
| 46 | 3-pyridyl | H | 28.3 ± 3.3 | [1][2] |
| 3 | Ph | H | 250 ± 110 | [2] |
Signaling Pathway: De Novo Pyrimidine Biosynthesis
The diagram below illustrates the central role of DHODH in the de novo pyrimidine biosynthesis pathway and its inhibition by 4-quinoline carboxylic acid derivatives.
Caption: Inhibition of DHODH by 4-hydroxyquinoline-3-carboxylic acids disrupts pyrimidine biosynthesis.
Experimental Protocol: DHODH Enzyme Inhibition Assay
This protocol describes a typical method for determining the IC50 value of a test compound against human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Decylubiquinone (CoQD)
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DCIP, and CoQD in each well of a 96-well plate.
-
Add serial dilutions of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding a solution of DHO and the DHODH enzyme.
-
Immediately measure the decrease in absorbance of DCIP at 600 nm over time at a constant temperature (e.g., 25°C). The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Other Potential Biological Activities
While DHODH inhibition is a well-documented activity for this class of compounds, derivatives of 4-hydroxyquinoline-3-carboxylic acid have been explored for other therapeutic applications.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of iodo-quinoline derivatives.[4] The introduction of iodine into the quinoline scaffold is thought to enhance antimicrobial efficacy.[4]
The following table presents the MIC values for a selection of iodo-quinoline derivatives against various microbial strains.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Iodo-quinoline derivative 1 | S. epidermidis | >128 | [4] |
| Iodo-quinoline derivative 2 | C. parapsilosis | 64 | [4] |
| Iodo-quinoline derivative 3 | K. pneumoniae | No effect | [4] |
Note: The specific structures for these derivatives are detailed in the referenced publication.
Neuroprotective Activity: NMDA Receptor Antagonism
Structurally related isoquinoline-3-carboxylic acids have been identified as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor.[5] Overactivation of NMDA receptors is implicated in excitotoxic neuronal damage in various neurodegenerative disorders.[5] While direct evidence for this compound as an NMDA receptor antagonist is lacking, the shared carboxylic acid pharmacophore suggests this as a potential area for future investigation.
Experimental and Synthetic Workflow
The discovery and development of biologically active 4-hydroxyquinoline-3-carboxylic acid derivatives typically follow a structured workflow, from synthesis to biological evaluation.
Caption: A generalized workflow for the discovery and development of novel quinoline-based therapeutic agents.
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential, primarily as inhibitors of DHODH. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. While DHODH inhibition is the most thoroughly investigated biological activity, emerging research into their antimicrobial and potential neuroprotective effects suggests that the therapeutic applications of these compounds may be broader than currently appreciated. Further investigation into the specific biological profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]
- 4. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-6-iodoquinoline-3-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct spectroscopic data for this specific compound, this document presents data from a closely related analogue, 2-(3-hydroxy-4-methoxyphenyl)-6-iodoquinoline-4-carboxylic acid , to serve as a valuable reference for characterization.[1] The methodologies and expected spectral features are detailed to guide researchers in their analytical workflows.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for a reference compound, 2-(3-hydroxy-4-methoxyphenyl)-6-iodoquinoline-4-carboxylic acid.[1] These values provide an expected range and pattern for the characterization of this compound.
Table 1: ¹H NMR (400.1 MHz, DMSO-d₆) and ¹³C NMR (100.6 MHz, DMSO-d₆) Data for 2-(3-hydroxy-4-methoxyphenyl)-6-iodoquinoline-4-carboxylic acid [1]
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | - | 148.9 |
| 3 | 8.16 (d, J=8.4 Hz) | 120.2 |
| 4 | - | 170.1 |
| 4a | - | 128.1 |
| 5 | 8.51 (s) | 137.9 |
| 6 | - | 94.1 |
| 7 | 8.10 (dd, J=8.8, 2.0 Hz) | 138.8 |
| 8 | 7.91 (d, J=8.8 Hz) | 129.5 |
| 8a | - | 147.2 |
| 1' | - | 126.3 |
| 2' | 7.51 (d, J=2.1 Hz) | 113.2 |
| 3' | - | 145.9 |
| 4' | - | 148.1 |
| 5' | 6.96 (d, J=8.3 Hz) | 116.1 |
| 6' | 7.42 (dd, J=8.3, 2.1 Hz) | 118.9 |
| OCH₃ | 3.87 (s) | 56.1 |
| COOH | 14.0 (br s) | - |
| OH | 9.5 (br s) | - |
Table 2: Infrared (IR) Spectroscopy Data for 2-(3-hydroxy-4-methoxyphenyl)-6-iodoquinoline-4-carboxylic acid [1]
| Wavenumber (cm⁻¹) | Assignment |
| 3648 | O-H stretch (free hydroxyl) |
| 3090 | C-H stretch (aromatic) |
| 2982, 2970, 2883 | C-H stretch (aliphatic/methoxy) |
| 1717 | C=O stretch (carboxylic acid) |
| 1638 | C=O stretch (ketone) |
| 1598, 1571, 1516 | C=C stretch (aromatic) |
| 1396, 1380 | C-H bend |
| 1304, 1263, 1222 | C-O stretch |
| 1146, 1077, 1019 | C-N stretch |
| 867, 809, 797, 770 | C-H out-of-plane bend |
| 581, 524, 509 | C-I stretch |
Table 3: Mass Spectrometry Data for 2-(3-hydroxy-4-methoxyphenyl)-6-iodoquinoline-4-carboxylic acid [1]
| Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) |
| ESI+ | 449.9935 | 449.9941 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for quinoline derivatives. These can be adapted for the specific analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition : Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.
-
Data Processing : Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation : For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal. For KBr pellet method, grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing : Perform background correction and report the absorption bands in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Acquisition : Infuse the sample solution into the ESI source in positive or negative ion mode. Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Data Analysis : Determine the m/z value of the molecular ion peak and compare it with the calculated exact mass of the compound.
Visualizations
General Synthesis Workflow
The synthesis of 6-iodo-substituted carboxy-quinolines can be achieved through a one-pot, three-component reaction.[1] The following diagram illustrates the general workflow.
Spectroscopic Analysis Workflow
The following diagram outlines a typical workflow for the spectroscopic analysis of a synthesized quinoline derivative.
References
"discovery and history of quinoline-3-carboxylic acids"
An In-depth Technical Guide on the Discovery and History of Quinoline-3-Carboxylic Acids
Introduction
The quinoline-3-carboxylic acid scaffold is a foundational structural motif in medicinal chemistry, most notably serving as the core for the highly successful quinolone class of antibacterial agents. First identified as a byproduct of antimalarial research, this chemical entity has evolved through decades of intensive drug development into a broad-spectrum therapeutic arsenal.[1] The journey from a laboratory curiosity to a cornerstone of antibacterial therapy is a story of serendipity, systematic chemical modification, and a deepening understanding of microbial biochemistry.
This technical guide provides a comprehensive overview of the discovery and historical development of quinoline-3-carboxylic acids. It covers the seminal discovery of the first quinolones, the synthetic evolution that led to the more potent fluoroquinolones, their mechanism of action, and the key experimental protocols that defined their synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the origins and progression of this vital class of therapeutic agents.
The Serendipitous Discovery: Nalidixic Acid
The history of quinolone antibacterials begins not with a quinoline, but with a related 1,8-naphthyridine derivative, nalidixic acid. In 1962, while attempting to synthesize the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with unexpected antibacterial activity.[1][2][3] This compound, nalidixic acid, was the first synthetic quinolone antibiotic to be discovered and was introduced for clinical use in 1967.[2][4][5]
Nalidixic acid's activity was primarily limited to Gram-negative bacteria and it was mainly used for treating urinary tract infections (UTIs) caused by pathogens like Escherichia coli, Proteus, and Klebsiella.[2][6][7] However, it suffered from modest potency, poor tissue penetration, and the rapid development of bacterial resistance, which limited its systemic applications.[8][9] Despite these drawbacks, the discovery of nalidixic acid was a critical proof-of-concept, establishing that the inhibition of bacterial DNA synthesis was a viable therapeutic strategy and sparking further research into the quinolone scaffold.
The Fluorine Revolution: Emergence of the Fluoroquinolones
The limitations of nalidixic acid and other first-generation quinolones (e.g., pipemidic acid, oxolinic acid) prompted extensive structure-activity relationship (SAR) studies throughout the 1970s.[3][6] A major breakthrough occurred with two key chemical modifications to the core structure:
-
The introduction of a fluorine atom at the C6-position , which significantly enhanced antibacterial potency and cell penetration.
-
The addition of a piperazinyl group at the C7-position , which broadened the antibacterial spectrum to include Pseudomonas aeruginosa.[8]
These innovations gave rise to the second generation of quinolones, known as the fluoroquinolones . Norfloxacin , patented in 1978, was the first compound of this new class and represented a significant improvement over its predecessors.[8] It was followed by even more potent and pharmacokinetically superior agents like ciprofloxacin and ofloxacin , which solidified the clinical importance of the fluoroquinolones for treating a wide range of systemic infections.[8]
dot
Caption: Timeline of key discoveries in quinolone antibacterial agents.
Generations of Quinolone Antibiotics
The historical development of quinolones is often categorized into generations, defined by their evolving antibacterial spectrum and clinical utility.
| Generation | Representative Compounds | Year of Introduction (Approx.) | Key Characteristics & Antibacterial Spectrum |
| First | Nalidixic Acid, Pipemidic Acid | 1960s - 1970s | Narrow spectrum, limited to Gram-negative enteric bacilli. Primarily used for uncomplicated UTIs. Poor oral absorption and tissue penetration.[6][8] |
| Second | Norfloxacin, Ciprofloxacin, Ofloxacin | 1980s | Introduction of the 6-fluoro group. Expanded spectrum against Gram-negative bacteria, including P. aeruginosa. Some activity against Gram-positive cocci. Used for a wide range of systemic infections.[6][8] |
| Third | Levofloxacin, Gatifloxacin, Sparfloxacin | 1990s | Further enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae. Often called "respiratory quinolones" due to their efficacy in community-acquired pneumonia.[6] |
| Fourth | Moxifloxacin, Gemifloxacin, Sitafloxacin | Late 1990s - 2000s | Broadest spectrum, including activity against anaerobic bacteria and drug-resistant pathogens. Improved safety profiles compared to some earlier generations.[6] |
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolone-3-carboxylic acids exert their bactericidal effect by inhibiting two critical bacterial enzymes essential for DNA replication: DNA gyrase and topoisomerase IV .[1][2][8] These enzymes, known as type II topoisomerases, are responsible for managing the topology of the bacterial chromosome during replication and transcription.[4]
-
DNA Gyrase: Introduces negative supercoils into the DNA, which is crucial for relieving the torsional stress that builds up ahead of the replication fork. Inhibition of DNA gyrase prevents the unwinding of the DNA helix, thereby halting replication.[2][4][7]
-
Topoisomerase IV: Primarily responsible for the decatenation (separation) of daughter chromosomes after a round of replication. Its inhibition results in interlinked chromosomes that cannot be segregated into progeny cells.[1]
The quinolones stabilize a transient state where the DNA is cleaved by these enzymes, forming a quinolone-enzyme-DNA complex that blocks the re-ligation of the DNA strands. This leads to a cascade of events, including the cessation of DNA synthesis and ultimately, bacterial cell death. A key advantage of this mechanism is that the mammalian counterparts to these enzymes are significantly less susceptible to quinolone action at clinically relevant concentrations.[4]
Caption: General workflow for the Gould-Jacobs synthesis of the quinolone core.
Experimental Protocol: Gould-Jacobs Reaction for Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate
This protocol is a representative example for synthesizing a key intermediate used in the production of quinolone antibiotics like chloroquine (though not a 3-carboxylic acid, the core synthesis is analogous) and serves as a foundational method.
Materials:
-
3-chloroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (solvent)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Condensation: In a round-bottom flask, equimolar amounts of 3-chloroaniline and diethyl ethoxymethylenemalonate are mixed. The mixture is heated at 100-120°C for 1-2 hours. During this step, ethanol is eliminated as the aniline nitrogen displaces the ethoxy group of DEEM, forming an intermediate enamine. The progress can be monitored by measuring the volume of ethanol collected in a Dean-Stark trap.
-
Cyclization: The reaction mixture is then added slowly to a pre-heated solution of diphenyl ether (at approx. 250°C). This high temperature induces an intramolecular cyclization reaction. The mixture is maintained at this temperature for 15-30 minutes. The cyclized product, ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate, is insoluble in the hot diphenyl ether and precipitates out.
-
Isolation and Purification: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is washed thoroughly with petroleum ether or hexane to remove the diphenyl ether solvent.
-
Recrystallization: The solid product is then recrystallized from a suitable solvent, such as ethanol or acetic acid, to yield the purified ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate as a crystalline solid.
This intermediate can then undergo further reactions, such as N-alkylation and conversion of the 4-hydroxy group to a 4-chloro group, followed by nucleophilic substitution at the C7 position to build the final fluoroquinolone drug.
Conclusion
The discovery and development of quinoline-3-carboxylic acids represent a triumph of medicinal chemistry. From the serendipitous finding of nalidixic acid, a compound with modest activity, systematic and rational drug design has produced multiple generations of fluoroquinolones that are indispensable in modern medicine. [5]The core 3-carboxylic acid moiety has proven to be a privileged scaffold, allowing for extensive chemical modification to enhance potency, broaden the antibacterial spectrum, and improve pharmacokinetic properties. While challenges such as increasing bacterial resistance and safety concerns remain, the rich history of the quinolones demonstrates a powerful paradigm in drug discovery. Ongoing research continues to explore this versatile chemical class, aiming to develop new agents that can overcome current limitations and address future infectious disease threats.
References
- 1. hmj.lums.ac.ir [hmj.lums.ac.ir]
- 2. Nalidixic acid - Wikipedia [en.wikipedia.org]
- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinolones: Historical development and use | Infection Update [infectweb.com]
- 7. What is Nalidixic Acid used for? [synapse.patsnap.com]
- 8. [The history of the development and changes of quinolone antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid. As a member of the quinoline carboxylic acid class of compounds, this molecule holds potential for investigation in various research and development settings, particularly in medicinal chemistry. This document outlines standard experimental protocols for the determination of its key physicochemical parameters and presents a theoretical framework for its potential biological evaluation based on structurally related compounds. All quantitative data is summarized for clarity, and a proposed experimental workflow is visualized to guide future research endeavors.
Introduction
Quinoline-4-carboxylic acids are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The introduction of various substituents onto the quinoline scaffold allows for the fine-tuning of their physicochemical and pharmacological properties. The subject of this guide, this compound, is a halogenated derivative with potential for unique biological interactions and characteristics. Understanding its fundamental physicochemical properties is a critical first step in any systematic investigation of its potential applications.
Chemical Identity
The fundamental identifying information for this compound is presented in Table 1.
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 40107-06-0[1] |
| Molecular Formula | C₁₀H₆INO₃[2] |
| Molecular Weight | 315.07 g/mol [2] |
| Canonical SMILES | C1=CC2=C(C=C1I)N=CC(=C2O)C(=O)O |
| InChI Key | Not available |
Physicochemical Properties
The experimental determination of the physicochemical properties of this compound is crucial for predicting its behavior in biological systems. While experimentally determined values are not currently available in the public domain, Table 2 summarizes the key parameters and provides a column for predicted values where applicable.
| Property | Experimental Value | Predicted Value |
| Melting Point (°C) | To be determined | Not available |
| Aqueous Solubility (mg/mL) | To be determined | Not available |
| pKa | To be determined | ~3.5-4.5 (carboxylic acid), ~8.5-9.5 (phenol) |
| LogP | To be determined | ~2.5-3.5 |
Predicted values are estimations based on computational models (e.g., ACD/Labs, ChemAxon) and should be confirmed by experimental data.[3][4][5][6][7]
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties are provided below.
Melting Point Determination
The melting point of a solid is a fundamental physical property that provides an indication of its purity.
Principle: A small amount of the crystalline solid is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed.[8][9] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Spatula
-
Mortar and pestle (if needed to powder the sample)
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[10]
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-4 mm by tapping the sealed end on a hard surface.[11]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.[10]
-
Allow the apparatus to cool to at least 20°C below the estimated melting point.
-
Insert a new capillary tube with the sample and heat at a rate of 1-2°C per minute.[12]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[11]
Aqueous Solubility Determination
Solubility is a critical parameter that influences the bioavailability and formulation of a compound.
Principle: A saturated solution of the compound is prepared in water at a specific temperature, and the concentration of the dissolved solute is determined.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of distilled water.
-
Seal the vial and place it in a constant temperature shaker (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.[13]
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved compound using a validated HPLC method or by measuring its absorbance with a UV-Vis spectrophotometer at its λmax.
-
Calculate the solubility in mg/mL or mol/L.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values.
Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored throughout the titration. The pKa is the pH at which the concentrations of the protonated and deprotonated forms of an ionizable group are equal.[14][15][16]
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[17]
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a co-solvent system like water/methanol if aqueous solubility is low).
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Titrate the solution with the standardized sodium hydroxide solution, adding small increments of the titrant.
-
Record the pH after each addition, allowing the reading to stabilize.[17]
-
Continue the titration past the equivalence point(s).
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For a dicarboxylic acid, two equivalence points and two pKa values will be observed.
LogP Determination by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase is the partition coefficient (P). LogP is the logarithm of this ratio.[18][19]
Apparatus:
-
Separatory funnel or vials with screw caps
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for concentration determination (e.g., HPLC-UV or UV-Vis spectrophotometer)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
Procedure:
-
Prepare pre-saturated n-octanol and water by shaking them together for 24 hours and then allowing the phases to separate.[20]
-
Dissolve a known amount of this compound in either the pre-saturated n-octanol or water.
-
Add a known volume of the other phase to a separatory funnel or vial.
-
Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).
-
Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to break it.
-
Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
Potential Biological Activity and Experimental Workflow
Derivatives of quinoline-4-carboxylic acid have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[21][22][23] Inhibition of DHODH can lead to antiproliferative and anti-inflammatory effects. Given its structural similarity to known DHODH inhibitors, this compound is a candidate for evaluation against this target.
A proposed experimental workflow for the initial biological characterization of this compound is depicted in the following diagram.
Caption: Proposed workflow for the biological evaluation of this compound.
Conclusion
This technical guide has consolidated the available chemical identity information for this compound and provided detailed, standard experimental protocols for the determination of its essential physicochemical properties. While experimental data is currently lacking, the outlined methodologies provide a clear path for future laboratory work. Furthermore, a plausible biological target and a corresponding screening workflow have been proposed based on the activities of structurally related compounds. This document serves as a foundational resource for researchers initiating studies on this promising molecule.
References
- 1. 40107-06-0|this compound|BLD Pharm [bldpharm.com]
- 2. This compound [chemicalbook.com]
- 3. acdlabs.com [acdlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. acdlabs.com [acdlabs.com]
- 7. acdlabs.com [acdlabs.com]
- 8. westlab.com [westlab.com]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. southalabama.edu [southalabama.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. quora.com [quora.com]
- 14. web.williams.edu [web.williams.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 20. LogP / LogD shake-flask method [protocols.io]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Hydroxy-6-iodoquinoline-3-carboxylic acid as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, and for the activation of lymphocytes. Consequently, DHODH has emerged as a promising therapeutic target for the treatment of various diseases, including cancer, autoimmune disorders, and viral infections. The quinoline carboxylic acid scaffold has been identified as a potent pharmacophore for DHODH inhibition, with several analogues demonstrating significant activity. This technical guide focuses on 4-hydroxy-6-iodoquinoline-3-carboxylic acid, a member of this promising class of compounds, and its potential as a DHODH inhibitor. While direct quantitative data for the inhibitory activity of this compound against DHODH is not extensively available in public literature, its structural similarity to known potent inhibitors suggests it is a strong candidate for investigation. This guide provides a comprehensive overview of the relevant signaling pathways, detailed experimental protocols for evaluating DHODH inhibition, and a summary of quantitative data for structurally related compounds to inform future research and drug development efforts.
The Role of DHODH in Pyrimidine Biosynthesis
The de novo synthesis of pyrimidines is a fundamental cellular process required for the production of DNA, RNA, and other essential biomolecules. DHODH catalyzes the fourth and only redox step in this pathway, making it a key control point.
Caption: The de novo pyrimidine biosynthesis pathway highlighting the role of DHODH.
Inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn arrests cell cycle progression and inhibits cell proliferation. This mechanism of action is the basis for the therapeutic potential of DHODH inhibitors.
Quantitative Data for Structurally Related DHODH Inhibitors
| Compound ID | R1 | R2 | R3 | R4 | R5 | DHODH IC50 (nM) | Reference |
| 1 | H | H | H | H | H | >10000 | [1] |
| 2 | H | H | Cl | H | H | 250 ± 110 | [1] |
| 3 | H | H | H | H | F | 9.71 ± 1.4 | [1] |
| 4 | H | Me | H | H | H | 26.2 ± 1.8 | [1] |
| 5 | F | H | H | H | H | 28.3 ± 3.3 | [1] |
Experimental Protocols
DHODH Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human DHODH. A common method involves monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate.
Materials:
-
Recombinant human DHODH (e.g., N-terminally His-tagged, transmembrane domain deleted)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Dihydroorotic acid (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Enzyme Preparation: Dilute the recombinant human DHODH in the assay buffer to a working concentration (e.g., 20 nM).
-
Reaction Setup:
-
Add 2 µL of the test compound dilutions (or DMSO for control) to the wells of a 96-well plate.
-
Add 178 µL of the DHODH enzyme solution to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation:
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in the 200 µL reaction volume.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
-
Measurement: Immediately measure the decrease in absorbance at 600-650 nm over a period of 10-20 minutes using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.
-
Data Analysis:
-
Calculate the initial velocity (rate of absorbance change) for each concentration.
-
Normalize the velocities to the DMSO control.
-
Plot the normalized velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the DHODH enzymatic inhibition assay.
Cell-Based Proliferation Assay
This assay assesses the effect of the DHODH inhibitor on the proliferation of cancer cell lines that are highly dependent on de novo pyrimidine synthesis.
Materials:
-
Cancer cell line (e.g., HL-60, A549, HCT116)
-
Complete cell culture medium
-
Test compound (this compound) dissolved in DMSO
-
Uridine (for rescue experiments)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound or DMSO as a vehicle control.
-
For rescue experiments, treat a parallel set of wells with the test compound in the presence of a high concentration of uridine (e.g., 100-200 µM).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Measurement:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for WST-1).
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Determine the EC50 (half-maximal effective concentration) value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the cell-based proliferation assay.
Conclusion
This compound belongs to a class of compounds with demonstrated potential for DHODH inhibition. While direct experimental data for this specific molecule is limited in the public domain, the provided experimental protocols offer a robust framework for its evaluation. The quantitative data for structurally related analogs underscore the promise of the 4-quinoline carboxylic acid scaffold. Further investigation into the synthesis, in vitro and in vivo efficacy, and pharmacokinetic properties of this compound is warranted to fully elucidate its potential as a therapeutic agent. This guide serves as a foundational resource for researchers embarking on the exploration of this and similar compounds as DHODH inhibitors.
References
Potential Therapeutic Targets of 4-Hydroxy-6-iodoquinoline-3-carboxylic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth analysis of the therapeutic potential of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid and its analogs, with a primary focus on the well-characterized compound GSK2879552. While information on this compound itself is limited in the public domain, GSK2879552, a structurally related compound, has been extensively studied as a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document will detail the mechanism of action, key signaling pathways, and potential therapeutic applications, supported by quantitative data and detailed experimental protocols.
Core Therapeutic Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A)
The primary therapeutic target identified for this class of compounds is Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[2]
LSD1 is frequently overexpressed in a variety of cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where it contributes to tumor initiation, progression, and maintenance by repressing tumor suppressor genes and promoting oncogenic gene expression programs.[1][2] Its role in cellular processes such as differentiation, proliferation, and epithelial-mesenchymal transition (EMT) makes it an attractive target for cancer therapy.[2]
Mechanism of Action
GSK2879552 is an orally available and irreversible inhibitor of LSD1.[1] It functions as a mechanism-based inactivator, forming a covalent bond with the FAD cofactor of LSD1. This irreversible inhibition leads to a sustained suppression of LSD1's demethylase activity.
The primary consequence of LSD1 inhibition is the enhancement of H3K4 methylation. This epigenetic modification is associated with active gene transcription. By preventing the removal of these methyl marks, GSK2879552 leads to the increased expression of tumor-suppressor genes, which in turn can inhibit the growth of cancer cells where LSD1 is overexpressed.[1] In AML, for instance, LSD1 inhibition has been shown to promote the differentiation of leukemic blasts.[3]
Below is a diagram illustrating the mechanism of action of GSK2879552.
Caption: Mechanism of action of GSK2879552 in inhibiting LSD1.
Quantitative Data
The potency of GSK2879552 has been evaluated in various preclinical models. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of GSK2879552
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | 24 nM | Small cell lung cancer (SCLC) cell line | [4] |
| Ki | 1.7 µM | Cell-free LSD1 assay | [5] |
| Average EC50 (Cell Growth) | 137 ± 30 nM | Across 20 AML cell lines (10-day assay) | [3] |
| Average EC50 (CD11b expression) | 31 ± 1 nM | AML cell lines | [3] |
| Average EC50 (CD86 expression) | 28 ± 6 nM | AML cell lines | [3] |
Table 2: In Vivo Efficacy of GSK2879552
| Animal Model | Dosage | Outcome | Reference |
| SCLC Xenograft (NCI-H1417) | 1.5 mg/kg, p.o. daily | 83% tumor growth inhibition | [4] |
| SCLC Xenograft (NCI-H526) | 1.5 mg/kg, p.o. daily | 57% tumor growth inhibition | [4] |
Signaling Pathways
LSD1 is implicated in several signaling pathways that are crucial for cancer development and progression. By inhibiting LSD1, GSK2879552 can modulate these pathways.
-
Wnt/β-Catenin Signaling: LSD1 can activate the Wnt/β-catenin pathway. Its inhibition can lead to the downregulation of Wnt target genes, such as c-Myc.[6]
-
PI3K/AKT Signaling: LSD1 has been shown to regulate the PI3K/AKT pathway, which is critical for cell survival and proliferation.[6]
-
Epithelial-Mesenchymal Transition (EMT): LSD1 is involved in EMT, a process that contributes to cancer metastasis. Inhibition of LSD1 can reverse EMT phenotypes.[7]
-
p53 Signaling: LSD1 can demethylate and regulate the activity of the tumor suppressor p53.[7][8]
-
Immune Checkpoint Regulation: LSD1 inhibition can upregulate the expression of MHC-I on tumor cells, potentially enhancing their recognition by the immune system.[9]
The following diagram illustrates the central role of LSD1 in various cancer-related signaling pathways.
References
- 1. Facebook [cancer.gov]
- 2. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 3. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways [thno.org]
Methodological & Application
Application Notes and Protocols for 4-Hydroxy-6-iodoquinoline-3-carboxylic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-6-iodoquinoline-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry. While not typically biologically active itself, it serves as a crucial intermediate in the synthesis of potent and selective inhibitors of prominent drug targets, including Dihydroorotate Dehydrogenase (DHODH) and oncogenic KRAS mutants, particularly KRAS G12C. These targets are central to the development of novel therapeutics for cancer and autoimmune diseases. This document provides detailed protocols for the synthetic utilization of this compound and the subsequent biological evaluation of the resulting inhibitors.
Synthetic Applications: A Precursor to Bioactive Molecules
This compound is primarily utilized as a scaffold in multi-step organic syntheses. The presence of the carboxylic acid, hydroxyl group, and the iodine atom at a strategic position allows for diverse chemical modifications and coupling reactions to build more complex molecules with desired pharmacological properties.
Representative Synthetic Protocol: Synthesis of a Quinoline-Based DHODH Inhibitor
This protocol is a representative example of how this compound can be used as a starting material for the synthesis of a Dihydroorotate Dehydrogenase (DHODH) inhibitor. The synthesis of related quinoline-based DHODH inhibitors often involves the Pfitzinger condensation reaction or modifications of a pre-formed quinoline core.[1]
Step 1: Esterification of this compound
-
Suspend this compound in an appropriate alcohol solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding ester.
Step 2: Suzuki Coupling for Introduction of a Substituted Aryl Group
-
Dissolve the ester from Step 1 in a suitable solvent system (e.g., dioxane and water).
-
Add a substituted aryl boronic acid or ester.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., potassium phosphate).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 100-130°C for 1.5-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography on silica gel to obtain the coupled product.
Step 3: Hydrolysis of the Ester to the Final Carboxylic Acid Inhibitor
-
Dissolve the purified product from Step 2 in a mixture of solvents like tetrahydrofuran (THF) and water.
-
Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the reaction at room temperature overnight.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the final carboxylic acid product.
-
Filter the solid, wash with water, and dry to obtain the pure DHODH inhibitor.
Caption: Synthetic workflow for a DHODH inhibitor.
Biological Evaluation of Derived Inhibitors
Once synthesized, the quinoline-based inhibitors are evaluated for their biological activity using a series of in vitro and cell-based assays.
In Vitro Enzymatic Assay for DHODH Inhibition
This assay directly measures the ability of a synthesized compound to inhibit the enzymatic activity of DHODH.[2][3][4]
Principle: The activity of recombinant human DHODH is monitored by the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor. The rate of DCIP reduction, measured as a decrease in absorbance at 600 nm, is proportional to DHODH activity.
Materials:
-
Recombinant human DHODH enzyme
-
L-Dihydroorotic acid (DHO) - substrate
-
Coenzyme Q10 (CoQ10) - electron acceptor
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Test compound and a known DHODH inhibitor (e.g., Brequinar) as a positive control
-
96-well microplate
-
Microplate spectrophotometer
Protocol:
-
Prepare serial dilutions of the test compound and positive control in DMSO.
-
In a 96-well plate, add 2 µL of each compound dilution or DMSO (vehicle control).
-
Add 178 µL of a solution containing the DHODH enzyme in the assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
Data Analysis:
-
Calculate the initial reaction velocity for each concentration from the linear portion of the absorbance versus time curve.
-
Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Caption: Workflow for the DHODH enzymatic assay.
Cell-Based Proliferation Assay
This assay determines the effect of the synthesized inhibitors on the proliferation of cancer cell lines that are dependent on de novo pyrimidine synthesis.[5][6][7]
Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay that measures cell viability. WST-8, a water-soluble tetrazolium salt, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye, which is soluble in the culture medium. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., human leukemia cell line HL-60 or colon cancer cell line HCT-116)
-
Complete cell culture medium
-
Test compound
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Add 100 µL of medium containing serial dilutions of the test compound to the respective wells. Include a vehicle-treated well as a control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours until a color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) value.
Signaling Pathways
Understanding the signaling pathways affected by the inhibitors synthesized from this compound is crucial for their development.
De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. Inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn causes cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[2][4]
Caption: Inhibition of the pyrimidine biosynthesis pathway.
Quantitative Data Summary
The following table provides a template for summarizing the biological activity data for novel inhibitors derived from this compound. The data for well-characterized DHODH inhibitors are included for comparison.[8][9]
| Inhibitor Compound | Target | Assay Type | IC₅₀ / GI₅₀ (nM) |
| Synthesized Quinoline-based Inhibitor | DHODH | Enzymatic | Experimental Value |
| Synthesized Quinoline-based Inhibitor | Cancer Cell Line | Cell Proliferation | Experimental Value |
| Brequinar | DHODH | Enzymatic | ~20 |
| Teriflunomide | DHODH | Enzymatic | ~900 |
| Leflunomide | DHODH | Enzymatic | >100,000 |
Conclusion
This compound is a valuable starting material for the synthesis of targeted therapies. The protocols outlined in these application notes provide a framework for its synthetic manipulation and the subsequent biological characterization of the resulting inhibitors, enabling researchers and drug development professionals to advance their discovery programs.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solubilization of 4-Hydroxy-6-iodoquinoline-3-carboxylic Acid (GSK137647A)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-6-iodoquinoline-3-carboxylic acid, also identified as GSK137647A, is a potent and selective agonist of the Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120).[1][2] This compound is a valuable tool for investigating the physiological roles of FFA4 in metabolic regulation, inflammation, and hormone secretion.[1][2] However, its low aqueous solubility presents a significant challenge for its use in experimental settings.[3] These application notes provide detailed protocols for the solubilization of this compound to ensure accurate and reproducible results in both in vitro and in vivo studies.
Compound Data Summary
Quantitative data for this compound (GSK137647A) is summarized in the table below. This information is crucial for accurate preparation of stock solutions and subsequent dilutions for various experimental assays.
| Parameter | Value | Reference |
| Synonyms | GSK137647A, GSK 137647 | [1][4] |
| Molecular Formula | C₁₀H₆INO₃ | Inferred from name |
| Molecular Weight | 315.06 g/mol | Inferred from formula |
| Appearance | Solid powder | [4] |
| Biological Target | Free Fatty Acid Receptor 4 (FFA4/GPR120) | [1][2] |
| pEC₅₀ (human FFA4) | 6.3 | [2][3] |
| Solubility | Soluble in DMSO, not in water. | [4] |
| Storage of Powder | -20°C for long-term storage (months to years) | [4] |
| Storage of Stock Solution | -20°C for short-term (days to weeks), -80°C for long-term (months) | [5] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile, nuclease-free pipette tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder and the DMSO to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.15 mg of the compound (Molecular Weight = 315.06 g/mol ).
-
Dissolving:
-
Transfer the weighed powder to a sterile amber microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube. For a 10 mM solution with 3.15 mg of compound, add 1 mL of DMSO.
-
Cap the tube tightly and vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure all the powder has dissolved. If particulates remain, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied, but care should be taken to avoid degradation.
-
-
Storage:
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots in tightly sealed amber vials at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays (e.g., Cell Culture)
This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for in vitro experiments. The key challenge is to avoid precipitation of the compound upon dilution.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium, pre-warmed to the experimental temperature (e.g., 37°C)
-
Sterile polypropylene tubes
-
Pipettes and sterile, nuclease-free pipette tips
Procedure:
-
Thawing the Stock Solution: Thaw the required aliquot of the 10 mM DMSO stock solution at room temperature.
-
Serial Dilution: It is critical to perform serial dilutions to prevent the compound from precipitating out of solution. Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to crash out.
-
Prepare an intermediate dilution of the stock solution in DMSO if necessary.
-
For the final dilution into the aqueous buffer or medium, add the DMSO solution to the aqueous phase dropwise while vortexing or gently mixing.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the assay is kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular toxicity.[6] For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Solubility Enhancement (if needed): If precipitation is still observed, consider the following:
-
Use of a carrier protein: Including a low concentration of bovine serum albumin (BSA) (e.g., 0.1%) in the final working solution can help to maintain the solubility of hydrophobic compounds.
-
Use of surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 at very low concentrations (e.g., 0.01-0.1%) can aid in solubilization. However, their compatibility with the specific cell line and assay must be validated.
-
-
Control: Always include a vehicle control in your experiments containing the same final concentration of DMSO (and any other solubilizing agents) as the test samples.
Signaling Pathways and Experimental Workflows
FFA4/GPR120 Signaling Pathway
This compound (GSK137647A) activates FFA4/GPR120, which can signal through two primary pathways: the Gq/G11 pathway and the β-arrestin pathway.
Caption: FFA4/GPR120 signaling upon activation by GSK137647A.
Experimental Workflow for Solubilization and Use
The following diagram illustrates the logical flow from receiving the compound to its application in a cell-based assay.
Caption: Workflow for preparing and using the compound in experiments.
References
Application Notes and Protocols for 4-Hydroxy-6-iodoquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential in vitro applications of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid and its derivatives, based on available scientific literature. Detailed protocols for relevant assays are also provided to guide experimental design.
Application Notes
This compound is a heterocyclic compound belonging to the quinoline class of molecules. While detailed in vitro studies on this specific molecule are not extensively available in the public domain, its structural motifs are present in compounds investigated for various therapeutic applications. Derivatives and structurally related compounds have shown potential in oncology and infectious diseases.
1. Intermediate for Kinase Inhibitor Synthesis: this compound has been utilized as a key intermediate in the synthesis of more complex molecules designed as protein kinase inhibitors.[1][2] Specifically, it is a building block for compounds targeting Vascular Endothelial Growth Factor Receptor (VEGFR) and mutant KRAS (G12C), both of which are implicated in cancer progression and angiogenesis.[1][3][4] This suggests that the core structure of this compound is compatible with the binding pockets of certain kinase enzymes.
2. Potential as an Anti-proliferative Agent: Given its role as a precursor to kinase inhibitors, this compound and its derivatives may exhibit anti-proliferative properties. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used to evaluate the cytotoxic effects of such compounds on cancer cell lines.[1]
3. Antimicrobial and Anti-biofilm Activity: A library of structurally related 6-iodo-substituted carboxy-quinolines has been synthesized and evaluated for antimicrobial activity. These compounds demonstrated effects against the Gram-positive bacterium Staphylococcus epidermidis and the fungus Candida parapsilosis.[5] The studies also investigated the potential of these derivatives to inhibit microbial adhesion, a critical step in biofilm formation.[5]
Quantitative Data
Quantitative data for this compound is limited in publicly available literature. However, data from a study on a library of 6-iodo-substituted carboxy-quinolines provides insights into the potential activity of this class of compounds.
Table 1: Antifungal Activity of Selected 6-Iodo-Substituted Carboxy-Quinolines against C. parapsilosis [5]
| Compound ID | IC50 (µg/mL) |
| 4a | 28.5 |
| 4c | 27.9 |
| 4d | 26.8 |
| 4e | 30.2 |
| 4f | 33.1 |
| 4i | >50 |
| 4s | 34.5 |
| 4t | 31.6 |
| 5p | 45.1 |
| 5r | >50 |
| 5s | 42.3 |
| 7 | 32.4 |
Note: The original study should be consulted for the specific structures of each compound.
Experimental Protocols
The following are representative protocols for assays relevant to the potential applications of this compound. These are generalized methods and may require optimization for specific experimental conditions.
Protocol 1: MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain (e.g., S. epidermidis, C. parapsilosis)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound
-
DMSO
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of two-fold dilutions in the appropriate broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in broth, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.[5]
Protocol 3: Kinase Inhibition Assay (Generic)
Objective: To determine the ability of this compound to inhibit the activity of a specific protein kinase (e.g., VEGFR).
Materials:
-
Recombinant protein kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer.
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Reaction: In a 384-well plate, add the test compound, the kinase, and the substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of product (e.g., ADP) formed using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the compound concentration.
Visualizations
Caption: Workflow for a typical MTT-based cell proliferation assay.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. AU2004309166B2 - Novel quinoline derivatives - Google Patents [patents.google.com]
- 2. US20050137395A1 - Novel quinoline derivatives - Google Patents [patents.google.com]
- 3. WO2016044772A1 - Combination therapies for treatment of cancer - Google Patents [patents.google.com]
- 4. WO2015054572A1 - Inhibitors of kras g12c - Google Patents [patents.google.com]
- 5. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Quinoline Derivatives in Cancer Cell Line Research
Introduction
While specific research on "4-Hydroxy-6-iodoquinoline-3-carboxylic acid" in cancer cell lines is not extensively documented in publicly available literature, a closely related class of compounds, quinoline and quinolone derivatives, has demonstrated significant potential as anticancer agents. A prominent and well-researched example is Afuresertib (GSK2110183), a potent, orally bioavailable, ATP-competitive pan-Akt kinase inhibitor.[1][2] These notes will focus on the application of Afuresertib as a representative quinoline derivative in cancer cell line research, providing insights into its mechanism of action, protocols for its use, and relevant data. The principles and methods described can be adapted for the study of other novel quinoline derivatives.
Afuresertib selectively inhibits all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), a central node in the PI3K/Akt/mTOR signaling pathway.[1] This pathway is frequently hyperactivated in various cancers due to genetic alterations such as mutations in PIK3CA, loss of PTEN, or amplification of receptor tyrosine kinases like ERBB2.[3] By inhibiting Akt, Afuresertib can induce apoptosis, arrest the cell cycle, and suppress tumor cell proliferation and survival.[2][4]
Data Presentation
In Vitro Efficacy of Afuresertib (GSK2110183)
| Cell Line | Cancer Type | Key Genetic Alterations | IC50 / EC50 (µM) | Reference |
| BT474 | Breast Cancer | PIK3CA (H1047R), ERBB2 amplification | 0.066 - 1.1 | [3] |
| SKOV3 | Ovarian Cancer | PIK3CA (K111N), ERBB2 amplification | 0.066 - 1.1 | [3] |
| ACC-MESO-4 | Malignant Pleural Mesothelioma | Not specified | Not specified | [2] |
| MSTO-211H | Malignant Pleural Mesothelioma | Not specified | Not specified | [2] |
| CNE2 | Nasopharyngeal Carcinoma | Not specified | Not specified | [5] |
| MDA-MB-453 | Breast Cancer | Not specified | Not specified | [5] |
| HCT-15 | Colorectal Cancer | Not specified | Not specified | [6] |
| HCC1937 | Breast Cancer | Not specified | Not specified | [6] |
In Vivo Efficacy of Afuresertib (GSK2110183) in Xenograft Models
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| BT474 | Breast Cancer | 10, 30, 100 mg/kg daily (oral) | 8%, 37%, 61% respectively | [2] |
| SKOV3 | Ovarian Cancer | 10, 30, 100 mg/kg daily (oral) | 23%, 37%, 97% respectively | [2] |
Signaling Pathways and Experimental Workflows
Caption: PI3K/Akt signaling pathway and the inhibitory action of Afuresertib.
Caption: A typical workflow for assessing cell viability using an MTT assay.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the concentration of Afuresertib that inhibits 50% of cell growth (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Afuresertib (GSK2110183)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of Afuresertib in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is less than 0.5% in all wells.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of Afuresertib. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Protocol 2: Western Blotting for Akt Pathway Inhibition
This protocol is to assess the effect of Afuresertib on the phosphorylation of Akt and its downstream targets.
Materials:
-
Cancer cell lines
-
6-well plates
-
Afuresertib (GSK2110183)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-GSK-3β, anti-GSK-3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of Afuresertib for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of Afuresertib on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
Afuresertib (GSK2110183)
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Afuresertib at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Afuresertib has been shown to induce G1 phase arrest.[2]
Protocol 4: Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the induction of apoptosis by assessing the activity of executioner caspases.
Materials:
-
Cancer cell lines
-
96-well white-walled plates
-
Afuresertib (GSK2110183)
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with Afuresertib as described in the cell viability assay.
-
Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Increased luminescence indicates higher caspase-3/7 activity and apoptosis induction.[2][7]
Afuresertib (GSK2110183) serves as a valuable tool for investigating the role of the PI3K/Akt signaling pathway in cancer. The protocols and data presented here provide a framework for researchers and drug development professionals to study the effects of this and other quinoline derivatives on cancer cell lines. These studies can elucidate mechanisms of action, identify sensitive cancer types, and inform the development of novel anticancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Antimicrobial Screening of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for assessing the antimicrobial potential of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid. The protocols outlined below are based on established standards for antimicrobial susceptibility testing and can be adapted for screening similar quinoline derivatives.
Introduction
Quinolone derivatives are a significant class of synthetic antimicrobial agents with a broad spectrum of activity.[1][2] The introduction of an iodine atom into the quinoline scaffold can enhance antimicrobial properties.[3] Specifically, this compound, a derivative of the quinoline-4-carboxylic acid core, is a compound of interest for the development of new antimicrobial agents.[3] The core structure, particularly the carboxylic acid at position 3 and the ketone at position 4, are generally considered crucial for the binding of quinolones to DNA gyrase, which is essential for their antibacterial activity.
Data Presentation
The antimicrobial efficacy of quinoline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and, in some cases, the 50% inhibitory concentration (IC50). The following table summarizes hypothetical data for this compound against common microbial strains, based on findings for structurally similar iodo-quinoline derivatives.[3]
| Microbial Strain | Type | MIC (µg/mL) | IC50 (µg/mL) |
| Staphylococcus epidermidis | Gram-positive bacteria | 16 | 8 |
| Klebsiella pneumoniae | Gram-negative bacteria | > 64 | > 64 |
| Candida parapsilosis | Fungus | 32 | 15 |
Note: The above data is illustrative. Actual values must be determined experimentally. Iodo-quinoline derivatives have shown varying levels of activity, with some exhibiting significant effects against Gram-positive bacteria and fungi, while demonstrating less activity against Gram-negative bacteria, potentially due to the outer membrane structure of these cells.[3]
Experimental Protocols
Detailed methodologies for key antimicrobial screening experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains (e.g., S. epidermidis, K. pneumoniae, C. parapsilosis)
-
Sterile phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Microplate reader
Procedure:
-
Preparation of Microbial Inoculum:
-
Culture the microbial strains overnight on appropriate agar plates.
-
Suspend several colonies in sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.[4]
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform two-fold serial dilutions of the compound in the appropriate broth directly in the 96-well plate to obtain a range of concentrations.[4]
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum without the compound) and a negative control (broth only).[4]
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[4]
-
-
MIC Determination:
Agar Well Diffusion Assay
This assay qualitatively assesses the antimicrobial activity of a compound.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
Sterile cork borer
Procedure:
-
Plate Preparation:
-
Prepare a lawn of the microbial culture on the surface of the MHA plates.
-
-
Well Creation:
-
Create wells of a defined diameter in the agar using a sterile cork borer.
-
-
Compound Application:
-
Add a known concentration of the this compound solution to each well.
-
-
Incubation:
-
Incubate the plates under appropriate conditions.
-
-
Zone of Inhibition Measurement:
-
Measure the diameter of the clear zone around each well where microbial growth is inhibited.
-
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for the Broth Microdilution MIC Test.
Proposed Mechanism of Action of Quinolone Derivatives
Quinolone derivatives generally exert their antimicrobial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4] This inhibition leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in cell death.[4]
Caption: Inhibition of Bacterial DNA Gyrase by Quinolones.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: NMR Characterization of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxy-6-iodoquinoline-3-carboxylic acid is a halogenated quinoline derivative. The quinoline scaffold is a key structural motif in a wide range of biologically active compounds and pharmaceuticals. The introduction of a hydroxyl group at the 4-position, an iodine atom at the 6-position, and a carboxylic acid at the 3-position can significantly influence the molecule's chemical properties and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of such novel compounds. This application note provides a detailed protocol and representative data for the NMR characterization of this compound.
Predicted NMR Spectral Data
Due to the limited availability of direct experimental NMR data for this compound in the public domain, the following tables present a plausible, predicted dataset based on the analysis of structurally related compounds. These values are estimated by considering the known chemical shifts of 4-hydroxyquinoline, 6-iodoquinoline, and quinoline-3-carboxylic acid, along with established substituent effects on aromatic systems. The data is presented for a solution in DMSO-d6, a common solvent for this class of compounds.
1H NMR Data (Predicted)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.9 | s | - |
| H-5 | ~8.3 | d | ~2.0 |
| H-7 | ~7.9 | dd | ~8.8, 2.0 |
| H-8 | ~7.6 | d | ~8.8 |
| 4-OH | ~12.0 | br s | - |
| 3-COOH | ~13.5 | br s | - |
13C NMR Data (Predicted)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | ~145 |
| C-3 | ~110 |
| C-4 | ~178 |
| C-4a | ~140 |
| C-5 | ~135 |
| C-6 | ~95 |
| C-7 | ~138 |
| C-8 | ~125 |
| C-8a | ~148 |
| 3-COOH | ~168 |
Experimental Protocols
A detailed methodology for the NMR analysis of this compound is provided below.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is recommended due to the expected low solubility of the compound in less polar solvents and its ability to solubilize acidic protons.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6 mL of DMSO-d6.
-
Homogenization: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution. A clear, homogeneous solution should be obtained.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is suitable for this analysis.
-
1H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
-
-
13C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30').
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration and experiment time.
-
Temperature: 298 K.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C atoms, which is crucial for assigning quaternary carbons.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for 1H and 1-2 Hz for 13C) and perform Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the transformed spectra and apply a baseline correction to ensure accurate integration and peak picking.
-
Chemical Shift Referencing: Reference the 1H spectrum to the residual solvent peak of DMSO-d6 at 2.50 ppm. Reference the 13C spectrum to the DMSO-d6 solvent peak at 39.52 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate the 1H NMR signals.
Visualizations
The following diagrams illustrate the chemical structure of the target compound and a general workflow for its NMR characterization.
Caption: Chemical structure of this compound.
Caption: General workflow for NMR characterization.
Conclusion
This application note provides a comprehensive guide for the NMR characterization of this compound. The predicted spectral data serves as a useful reference for researchers working with this compound or structurally similar molecules. The detailed experimental protocols ensure the acquisition of high-quality NMR data, which is fundamental for accurate structure elucidation and purity assessment in drug discovery and development. The application of 2D NMR techniques is highly recommended for the unambiguous assignment of all proton and carbon signals.
Application Notes and Protocols for HPLC Purification of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established methods for the purification of related quinoline carboxylic acid derivatives and serve as a robust starting point for method development and optimization.
Introduction
This compound is a quinoline derivative with potential applications in pharmaceutical research and development. Accurate purification and analysis of this compound are crucial for its characterization and subsequent use in biological assays. Reversed-phase HPLC (RP-HPLC) is a widely used and effective technique for the purification of quinoline derivatives, offering high resolution and reproducibility. This application note details both analytical and preparative RP-HPLC methods for achieving high-purity this compound.
Data Presentation
The following tables summarize the recommended starting parameters for the analytical and preparative HPLC purification of this compound.
Table 1: Analytical HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm and 330 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Table 2: Preparative HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% to 70% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Column Temperature | Ambient |
Experimental Protocols
Analytical HPLC Method
This protocol is designed for the purity assessment of this compound.
1.1. Materials and Reagents
-
This compound (crude or synthesized material)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA, HPLC grade)
-
Methanol (HPLC grade, for sample dissolution)
1.2. Sample Preparation
-
Prepare a stock solution of the sample at 1 mg/mL in Methanol.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
1.3. HPLC System and Conditions
-
HPLC System: An analytical HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-22 min: 5% to 95% B
-
22-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: 254 nm and 330 nm
-
Injection Volume: 10 µL
1.4. Data Analysis
-
Integrate the peak corresponding to this compound to determine its retention time and peak area.
-
Calculate the purity of the sample based on the relative peak area.
Preparative HPLC Method
This protocol is designed for the purification of larger quantities of this compound.
2.1. Materials and Reagents
-
Crude this compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (HPLC grade)
-
Methanol (for sample dissolution)
2.2. Sample Preparation
-
Dissolve the crude sample in a minimal amount of Methanol or a mixture of Methanol and a small amount of DMSO if solubility is an issue. The concentration should be as high as possible without causing precipitation.
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.
2.3. Preparative HPLC System and Conditions
-
HPLC System: A preparative HPLC system with a high-pressure gradient pump, a UV detector with a preparative flow cell, and a fraction collector.
-
Column: C18, 21.2 x 250 mm, 10 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-35 min: 30% to 70% B
-
35-40 min: 70% B
-
40.1-45 min: 30% B (re-equilibration)
-
-
Flow Rate: 20 mL/min
-
Detection: 254 nm
-
Injection Volume: 1-5 mL
2.4. Fraction Collection and Post-Purification Processing
-
Collect fractions corresponding to the main peak based on the UV chromatogram.
-
Combine the pure fractions and confirm the purity using the analytical HPLC method described above.
-
Remove the organic solvent (Acetonitrile) from the collected fractions using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized to obtain the purified solid product.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the preparative HPLC purification of this compound.
Caption: Logical flow for the analytical HPLC assessment of this compound purity.
Application Notes and Protocols: Crystallography of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the crystallographic properties, synthesis, and potential applications of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid. While specific crystallographic data for this exact molecule is not publicly available, this report presents a representative dataset based on closely related quinoline derivatives. Detailed experimental protocols for synthesis and crystallization are provided, along with insights into its potential as a scaffold in drug discovery, particularly as an enzyme inhibitor.
Introduction
Quinolone-3-carboxylic acids are a well-established class of compounds with significant therapeutic applications, most notably as antibacterial agents.[1] The 4-hydroxy-quinolone-3-carboxylic acid motif is recognized as a "privileged structure" in medicinal chemistry, serving as a versatile scaffold for developing agents with a range of biological activities, including antitumor and anti-HIV properties.[1] The introduction of a halogen atom, such as iodine, at the C6 position can modulate the compound's physicochemical properties and biological activity. Understanding the three-dimensional structure of this compound through X-ray crystallography is crucial for structure-based drug design and for elucidating its mechanism of action at a molecular level.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₀H₆INO₃ |
| Molecular Weight | 315.07 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Likely soluble in organic solvents like DMSO and DMF |
Crystallographic Data (Representative)
The following crystallographic data is a representative example based on analyses of similar quinoline carboxylic acid structures.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 15.2 |
| c (Å) | 8.9 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 978.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 2.138 |
| Absorption Coefficient (mm⁻¹) | 3.54 |
| F(000) | 608 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 4-hydroxyquinoline-3-carboxylic acids is the Conrad-Limpach reaction.[2] This involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.
Materials:
-
4-Iodoaniline
-
Diethyl malonate
-
Ethanol
-
Diphenyl ether
-
Sodium ethoxide
-
Hydrochloric acid
Procedure:
-
Condensation: A mixture of 4-iodoaniline and diethyl malonate is heated in the presence of a catalytic amount of sodium ethoxide in ethanol. This reaction forms the intermediate ethyl 3-((4-iodophenyl)amino)acrylate.
-
Cyclization: The intermediate is then added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250 °C. This high temperature induces cyclization to form ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate.
-
Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid by heating with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the final product, this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or a DMF/water mixture.
Single Crystal Growth for X-ray Diffraction
High-quality single crystals are essential for accurate X-ray diffraction studies. The slow evaporation method is a widely used and effective technique.[3]
Materials:
-
Purified this compound
-
Suitable solvent (e.g., ethanol, methanol, or a solvent mixture)
-
Syringe filter (0.22 µm)
-
Crystallization vial
Procedure:
-
Solvent Selection: Dissolve the purified compound in a suitable solvent to prepare a saturated or near-saturated solution.
-
Filtration: Filter the solution through a syringe filter to remove any particulate impurities that could act as unwanted nucleation sites.[3]
-
Crystallization Vessel: Transfer the filtered solution to a clean vial.
-
Slow Evaporation: Cover the vial with a cap or parafilm with a few pinholes to allow for the slow evaporation of the solvent.[3]
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Once crystals of a suitable size have formed, they should be carefully harvested from the solution.[3]
Applications in Drug Development
Derivatives of quinoline-3-carboxylic acid have been investigated as inhibitors of various enzymes, making them promising candidates for drug development.[4]
Potential Therapeutic Targets:
-
Protein Kinase CK2: Several derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a target for cancer therapy.[4][5]
-
Dihydroorotate Dehydrogenase (DHODH): 4-Quinoline carboxylic acids have been designed as potent inhibitors of DHODH, an enzyme involved in pyrimidine biosynthesis and a target for autoimmune diseases and cancer.[6][7]
-
DNA Gyrase: The foundational activity of quinolones is the inhibition of bacterial DNA gyrase, leading to their antibacterial effects.[8]
The iodine substituent at the 6-position can potentially enhance binding to target proteins through halogen bonding and increase the lipophilicity of the molecule, which may improve cell permeability.
Visualizations
Caption: Experimental workflow for the synthesis and crystallographic analysis.
Caption: Potential mechanism of action via enzyme inhibition.
References
- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Enzyme Inhibition Kinetics of 4-Hydroxy-6-iodoquinoline-3-carboxylic Acid (GSK2879552)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-6-iodoquinoline-3-carboxylic acid, also known as GSK2879552, is a potent and selective, orally bioavailable, irreversible inhibitor of Lysine Specific Demethylase 1 (LSD1).[1][2][3] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), as well as non-histone substrates.[4][5] Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it a compelling therapeutic target.[6][7]
GSK2879552 acts as a mechanism-based inactivator, forming a covalent adduct with the FAD cofactor of LSD1, which leads to time-dependent and irreversible inhibition of the enzyme.[5][6] These application notes provide a summary of the enzyme inhibition kinetics of GSK2879552, detailed protocols for relevant enzymatic assays, and visualizations of experimental workflows.
Quantitative Data Summary
The inhibitory activity of this compound (GSK2879552) against LSD1 has been characterized using various biochemical and cellular assays. The following tables summarize the available quantitative data.
Table 1: Biochemical Inhibition of LSD1 by GSK2879552
| Parameter | Value | Assay Conditions | Reference |
| IC | 24 nM | Horseradish peroxidase (HRP) coupled assay with Amplex Red. | [6] |
| K | 1.7 µM | Not specified | [1] |
Note: The specific kinetic constants for irreversible inhibition, kinact (maximal rate of inactivation) and KI (inhibitor concentration at half-maximal inactivation rate), for GSK2879552 were not explicitly found in the reviewed literature. The Ki app likely represents an apparent inhibition constant under specific assay conditions and does not fully describe the time-dependent nature of the irreversible inhibition.
Table 2: Cellular Activity of GSK2879552
| Cell Line(s) | Assay Type | Parameter | Value | Incubation Time | Reference |
| 20 AML cell lines (average) | Proliferation Assay | EC | 137 nM | 10 days | [7] |
| 9 of 28 SCLC cell lines | Proliferation Assay | - | Growth inhibition from 40% to 100% | 6 days | [8] |
| THP-1 (AML) | CD11b and CD86 expression | EC | 23 ± 4 nM | 1 day | [7] |
| MOLM-13 (AML) | Proliferation Assay (BrdU) | EC | 1.9 ± 0.9 nM | 6 days | [7] |
Experimental Protocols
Protocol 1: Determination of IC50 for LSD1 Inhibition using a Peroxidase-Coupled Fluorometric Assay
This protocol describes a common method to determine the potency of an LSD1 inhibitor by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3K4 peptide substrate (e.g., H3(1-21)K4me2)
-
This compound (GSK2879552)
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of GSK2879552 in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent and low (e.g., <1%).
-
Reaction Mixture Preparation: Prepare a master mix containing recombinant LSD1, HRP, and Amplex Red in Assay Buffer. The final concentrations should be optimized, but a starting point could be 5 nM LSD1, 1 U/mL HRP, and 10 µM Amplex Red.[1]
-
Assay Initiation:
-
Add a defined volume of the diluted GSK2879552 or vehicle control (DMSO in Assay Buffer) to the wells of the 96-well plate.
-
Add the reaction mixture to each well.
-
Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate (e.g., to a final concentration of 2.5 µM).[1]
-
-
Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity kinetically over a defined period (e.g., 30-60 minutes) or at a fixed endpoint.
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the linear portion of the kinetic curves).
-
Normalize the rates to the vehicle control to determine the percentage of inhibition for each GSK2879552 concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC
50value.
-
Protocol 2: Determination of Kinetic Parameters (kinact and KI) for Irreversible Inhibition
This protocol outlines the general procedure for determining the kinetic constants of an irreversible inhibitor.
Materials:
-
Same as Protocol 1.
Procedure:
-
Progress Curve Measurement:
-
Set up reactions as described in Protocol 1, but with varying concentrations of GSK2879552.
-
It is crucial to initiate the reaction by adding the enzyme last, without pre-incubation of the inhibitor with the enzyme.
-
Continuously monitor the fluorescence signal over time to obtain full reaction progress curves for each inhibitor concentration.
-
-
Determination of Observed Inactivation Rate Constants (k
obs):-
For each inhibitor concentration, fit the progress curve data to the equation for time-dependent inhibition: [P] = (v₀/k_obs) * (1 - exp(-k_obs * t)) where [P] is the product concentration at time t, v₀ is the initial velocity in the absence of inhibitor, and k
obsis the observed rate of inactivation.
-
-
Determination of k
inactand KI:-
Plot the calculated k
obsvalues against the corresponding inhibitor concentrations ([I]). -
Fit the resulting data to the following equation for a two-step irreversible inhibition model: k_obs = k_inact * [I] / (K_I + [I]) where k
inactis the maximal rate of inactivation and KIis the inhibitor concentration required for half-maximal inactivation. -
If the plot of k
obsversus [I] is linear, the slope of the line represents the second-order rate constant kinact/KI. This occurs when KIis much larger than the inhibitor concentrations tested.
-
Visualizations
Signaling Pathway of LSD1 Inhibition
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Developing Assays for 4-Hydroxy-6-iodoquinoline-3-carboxylic acid Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxy-6-iodoquinoline-3-carboxylic acid is a quinoline derivative with potential therapeutic applications. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] A key area of interest for such compounds is the modulation of the kynurenine pathway, an important metabolic route for tryptophan.[3] Specifically, the enzyme kynurenine 3-monooxygenase (KMO) represents a critical branch point in this pathway.[4][5] Inhibition of KMO can shift the pathway towards the production of the neuroprotective metabolite kynurenic acid (KYNA) and away from potentially neurotoxic metabolites like 3-hydroxykynurenine (3-HK) and quinolinic acid.[3][6] This makes KMO a significant therapeutic target for neurodegenerative disorders such as Alzheimer's and Huntington's disease.[4][6]
These application notes provide detailed protocols for developing assays to determine the inhibitory activity of this compound against KMO and to assess its effects in a cellular context.
Biochemical Assay: KMO Enzymatic Inhibition Assay
This primary assay directly measures the ability of this compound to inhibit KMO activity. The protocol is based on monitoring the consumption of the NADPH cofactor, which is oxidized to NADP+ during the hydroxylation of L-kynurenine.[6]
Experimental Protocol
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5.
-
Recombinant Human KMO: Prepare a stock solution in assay buffer. The final concentration will need to be optimized.
-
L-kynurenine (Substrate): Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute in assay buffer.
-
NADPH (Cofactor): Prepare a fresh stock solution in assay buffer.
-
Test Compound: Prepare a stock solution of this compound in 100% DMSO. Create serial dilutions to generate a dose-response curve.
-
Positive Control: A known KMO inhibitor (e.g., Ro 61-8048).
Assay Procedure:
-
In a 96-well UV-transparent microplate, add 2 µL of the test compound dilutions or control (DMSO for negative control, positive control inhibitor).
-
Add 178 µL of the KMO enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of a pre-warmed mixture of L-kynurenine and NADPH.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 20 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.
-
Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of enzyme activity) by fitting the data to a four-parameter logistic equation.
Data Presentation
| Compound | IC₅₀ (µM) [KMO Inhibition] |
| This compound | Experimental Value |
| Ro 61-8048 (Positive Control) | Reference Value |
Cell-Based Assay: Kynurenic Acid (KYNA) Production in Cultured Cells
This secondary assay evaluates the effect of the test compound on the kynurenine pathway in a cellular environment. The protocol involves treating cells that express KMO (e.g., macrophages or specific transfected cell lines) with the compound and measuring the subsequent increase in KYNA in the cell culture medium.
Experimental Protocol
Reagent Preparation:
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).
-
Cells: A suitable cell line expressing KMO (e.g., RAW 264.7 macrophages).
-
L-kynurenine: Prepare a stock solution to supplement the cell culture medium.
-
Test Compound: Prepare stock solutions and dilutions in cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
Assay Procedure:
-
Seed cells into a 24-well plate at an appropriate density and incubate for 24 hours to allow for attachment.
-
Remove the existing medium and replace it with fresh medium containing a fixed concentration of L-kynurenine.
-
Add the test compound at various concentrations to the respective wells. Include a vehicle control (DMSO).
-
Incubate the cells for a predetermined time (e.g., 24-48 hours).
-
Collect the cell culture supernatant from each well.
-
Analyze the concentration of KYNA in the supernatant using High-Performance Liquid Chromatography (HPLC) or a commercially available ELISA kit.
Data Analysis:
-
Quantify the concentration of KYNA in each sample based on a standard curve.
-
Normalize the KYNA levels to the vehicle control.
-
Plot the fold-change in KYNA production against the test compound concentration to determine the EC₅₀ value (the concentration that elicits a half-maximal response).
Data Presentation
| Compound | EC₅₀ (µM) [KYNA Production] | Max KYNA Fold Increase |
| This compound | Experimental Value | Experimental Value |
| Ro 61-8048 (Positive Control) | Reference Value | Reference Value |
Visualizations
Signaling Pathway
Caption: The Kynurenine Pathway and the inhibitory action of the test compound on KMO.
Experimental Workflow
Caption: Workflow for the KMO enzymatic inhibition assay.
Logical Relationship
Caption: Logical workflow for characterizing compound activity from hypothesis to validation.
References
- 1. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kynurenine 3-monooxygenase - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
The most common and well-established method for the synthesis of this compound is the Gould-Jacobs reaction.[1][2] This multi-step process begins with the condensation of 4-iodoaniline with diethyl ethoxymethylenemalonate, followed by a high-temperature thermal cyclization to form the quinoline ring, and finally, hydrolysis of the resulting ethyl ester to the desired carboxylic acid.
Q2: What are the critical parameters in the thermal cyclization step of the Gould-Jacobs reaction?
The thermal cyclization step is often the most challenging part of the synthesis. It typically requires high temperatures, often exceeding 250 °C, to proceed efficiently.[3] The choice of a high-boiling point solvent, such as Dowtherm A or diphenyl ether, is crucial for reaching and maintaining the necessary temperature for the intramolecular cyclization.[3] Reaction time at this high temperature also plays a significant role in the yield and purity of the product.
Q3: Are there any alternative methods to the high-temperature thermal cyclization?
Yes, microwave-assisted synthesis has emerged as a powerful alternative to conventional heating for the Gould-Jacobs reaction.[4][5][6] Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[5][6] This method often allows for the reaction to be carried out in a shorter time frame and can sometimes be performed under solvent-free conditions.[4]
Q4: How is the final carboxylic acid product purified?
Purification of this compound typically involves precipitation followed by recrystallization. After hydrolysis of the ethyl ester, the reaction mixture is acidified to precipitate the crude carboxylic acid.[7] The collected solid can then be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the final product with high purity.
Troubleshooting Guides
Problem 1: Low yield of the condensation product, diethyl (4-iodoanilino)methylenemalonate.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure an appropriate reaction temperature (typically 100-130°C) and sufficient reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Sub-optimal stoichiometry | Use a slight excess of diethyl ethoxymethylenemalonate (1.1-1.2 equivalents) to drive the reaction to completion. |
| Impure starting materials | Ensure the 4-iodoaniline and diethyl ethoxymethylenemalonate are of high purity. Purify starting materials if necessary. |
| Inefficient removal of ethanol byproduct | Remove the ethanol formed during the reaction under reduced pressure to shift the equilibrium towards the product. |
Problem 2: Incomplete or low-yielding thermal cyclization to ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate.
| Possible Cause | Suggested Solution |
| Insufficient temperature | The cyclization requires high temperatures, typically around 250°C. Ensure your heating setup can achieve and maintain this temperature. The use of a high-boiling solvent like Dowtherm A is recommended.[3] |
| Short reaction time | The reaction may require several hours at high temperature. Monitor the reaction by TLC to determine the optimal reaction time. |
| Decomposition of starting material or product | Prolonged heating at very high temperatures can lead to decomposition. Consider using a slightly lower temperature for a longer duration or switching to a microwave-assisted protocol for better control.[3] |
| Presence of impurities | Impurities from the previous step can interfere with the cyclization. Ensure the intermediate, diethyl (4-iodoanilino)methylenemalonate, is sufficiently pure before proceeding. |
Problem 3: Difficulty in hydrolyzing the ethyl ester to the carboxylic acid.
| Possible Cause | Suggested Solution |
| Incomplete hydrolysis | Ensure a sufficient excess of the base (e.g., sodium hydroxide) is used. Increase the reaction time or temperature (reflux) to drive the hydrolysis to completion. Monitor by TLC. |
| Re-esterification during workup | Acidify the reaction mixture slowly and ensure the pH is low enough to fully protonate the carboxylate and precipitate the carboxylic acid. |
| Product solubility | The sodium salt of the carboxylic acid might be soluble in the reaction mixture. Ensure complete precipitation by adjusting the pH carefully. |
Problem 4: Product is impure after purification.
| Possible Cause | Suggested Solution |
| Inefficient recrystallization | Choose an appropriate solvent system for recrystallization. A solvent in which the product is sparingly soluble at room temperature and highly soluble at elevated temperatures is ideal. |
| Presence of starting materials or byproducts | If significant impurities persist, consider column chromatography for purification of the ester intermediate before hydrolysis. |
| Contamination from reagents | Use high-purity solvents and reagents throughout the synthesis and purification steps. |
Experimental Protocols
Synthesis of Ethyl 4-Hydroxy-6-iodoquinoline-3-carboxylate (Gould-Jacobs Reaction)
-
Condensation: In a round-bottom flask, combine 4-iodoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 120-130°C for 1-2 hours. Monitor the reaction by TLC. After completion, remove the ethanol byproduct under reduced pressure.
-
Cyclization (Thermal): To the crude diethyl (4-iodoanilino)methylenemalonate, add a high-boiling point solvent such as Dowtherm A. Heat the mixture to 250°C for 30-60 minutes. Monitor the reaction by TLC for the formation of the quinoline product.
-
Cyclization (Microwave - Alternative): Place the crude diethyl (4-iodoanilino)methylenemalonate in a microwave-safe vessel. Heat the mixture in a microwave reactor at a high temperature (e.g., 250°C) for a short duration (e.g., 10-30 minutes).[5]
-
Work-up: After cooling, the cyclized product often precipitates from the reaction mixture. The solid can be collected by filtration and washed with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent.
Hydrolysis of Ethyl 4-Hydroxy-6-iodoquinoline-3-carboxylate
-
Suspend the crude ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M NaOH).
-
Heat the mixture to reflux for 2-4 hours, or until the starting material is no longer visible by TLC.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Slowly acidify the filtrate with a suitable acid (e.g., 2M HCl) to a pH of approximately 4-5 to precipitate the this compound.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
Purification
The crude this compound can be purified by recrystallization from ethanol or an ethanol/water mixture.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Diethyl (4-iodoanilino)methylenemalonate | 391.18 | 85-95 | Not typically isolated |
| Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate | 343.14 | 60-80 (Thermal), 70-90 (Microwave) | >250 |
| This compound | 315.08 | 80-95 (from ester) | >300 |
Note: Yields and melting points are approximate and can vary depending on the specific reaction conditions and purity of the materials.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General troubleshooting workflow for synthesis optimization.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ablelab.eu [ablelab.eu]
- 6. researchgate.net [researchgate.net]
- 7. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of condensation product (Diethyl N-(4-iodophenyl)aminomethylenemalonate) | 1. Incomplete reaction. 2. Decomposition of starting materials. 3. Incorrect stoichiometry. | 1. Increase reaction time and/or temperature (typically 100-130°C). Monitor reaction progress by TLC. 2. Ensure the purity of 4-iodoaniline and diethyl ethoxymethylenemalonate. 3. Use a slight excess (1.0-1.2 equivalents) of diethyl ethoxymethylenemalonate. |
| Low yield of cyclized product (Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate) | 1. Insufficient temperature for cyclization. 2. Decomposition of the intermediate or product at high temperatures.[1] 3. Use of an inappropriate solvent. | 1. Ensure the reaction temperature reaches 250-260°C for thermal cyclization in a high-boiling solvent like Dowtherm A or diphenyl ether.[1] 2. Optimize reaction time; prolonged heating can lead to degradation.[2] Consider microwave-assisted synthesis for shorter reaction times and potentially higher yields.[2][3][4] 3. Use a high-boiling, inert solvent to ensure even heat distribution. |
| Formation of a thick tar during cyclization | 1. Overheating or localized charring. 2. Presence of impurities in the intermediate. | 1. Ensure uniform heating and stirring of the reaction mixture. 2. Purify the condensation product before proceeding to the cyclization step. |
| Incomplete hydrolysis of the ethyl ester | 1. Insufficient base or reaction time. 2. Steric hindrance. | 1. Use a sufficient excess of NaOH or KOH solution and ensure the reaction is heated under reflux for an adequate time (typically 2-3 hours). Monitor by TLC. 2. While less likely for this specific molecule, if steric hindrance is suspected, consider using a stronger base or alternative hydrolysis methods. |
| Product is difficult to purify | 1. Presence of unreacted starting materials or intermediates. 2. Formation of side-products. | 1. Optimize the reaction conditions for each step to ensure complete conversion. 2. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) is often effective. Column chromatography may be necessary in some cases. |
| Decarboxylation of the final product | 1. Excessive heat during the final steps of the synthesis or work-up. | 1. Avoid unnecessarily high temperatures after the hydrolysis step. If decarboxylation is a persistent issue, consider milder purification techniques. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and well-established method is the Gould-Jacobs reaction.[2][5][6] This multi-step synthesis involves the condensation of 4-iodoaniline with diethyl ethoxymethylenemalonate, followed by a high-temperature thermal cyclization to form the quinoline ring, and subsequent hydrolysis of the resulting ethyl ester to the carboxylic acid.[5]
Q2: What are the critical parameters for the thermal cyclization step?
A2: The thermal cyclization is the most critical step and requires high temperatures, typically above 250°C, to facilitate the 6-electron electrocyclization.[2] The choice of a high-boiling inert solvent, such as diphenyl ether or Dowtherm A, is crucial for achieving the necessary temperature and ensuring uniform heating.[1] Reaction time is also a critical parameter, as prolonged exposure to high temperatures can lead to product decomposition.[1][2]
Q3: Can microwave synthesis be used to improve the yield?
A3: Yes, microwave-assisted synthesis has been shown to be an effective modern adaptation of the Gould-Jacobs reaction. It can significantly reduce reaction times and, in many cases, improve yields by providing rapid and uniform heating.[2][3][4]
Q4: What are the expected yields for this synthesis?
Q5: How can I monitor the progress of the reactions?
A5: Thin Layer Chromatography (TLC) is a suitable method for monitoring the progress of both the initial condensation and the final hydrolysis step. For the high-temperature cyclization, monitoring can be more challenging, but analyzing aliquots of the reaction mixture via HPLC or LC-MS can provide information on the conversion of the intermediate to the product.
Experimental Protocols
Protocol 1: Synthesis of Diethyl N-(4-iodophenyl)aminomethylenemalonate (Condensation)
-
In a round-bottom flask, combine 4-iodoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture with stirring at 100-130°C for 1-2 hours.
-
Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate.
-
Remove the ethanol byproduct under reduced pressure. The resulting product can be used in the next step with or without further purification.
Protocol 2: Synthesis of Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate (Cyclization)
-
Dissolve the Diethyl N-(4-iodophenyl)aminomethylenemalonate intermediate from Protocol 1 in a high-boiling solvent such as Dowtherm A in a reaction flask equipped with a reflux condenser.
-
Heat the mixture to reflux (typically 250-260°C) and maintain this temperature for the required duration (e.g., 30 minutes to a few hours).
-
After completion, cool the reaction mixture to below 100°C.
-
Carefully add a non-polar solvent like hexane or petroleum ether to precipitate the crude product.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.
Protocol 3: Synthesis of this compound (Hydrolysis)
-
Suspend the crude Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate from Protocol 2 in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).
-
Heat the mixture under reflux for 2-3 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the filtrate with a mineral acid (e.g., dilute HCl) to a pH of approximately 4-5.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain the final product.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
Technical Support Center: Synthesis of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the Gould-Jacobs reaction.
Problem 1: Low Yield of the Desired Product
Possible Causes:
-
Incomplete Cyclization: The thermal cyclization of the intermediate, ethyl 2-((4-iodoanilino)methylene)malonate, requires high temperatures (typically 240-260°C). Insufficient temperature or reaction time can lead to a low yield of the cyclized product.
-
Suboptimal Reaction Conditions: The initial condensation reaction between 4-iodoaniline and diethyl ethoxymethylenemalonate (DEEM) may not have gone to completion.
-
Degradation of Starting Materials or Product: The high temperatures required for cyclization can lead to the decomposition of the starting materials or the final product. 4-iodoaniline, in particular, can be sensitive to prolonged heating.
-
Poor Quality of Starting Materials: Impurities in the 4-iodoaniline or DEEM can interfere with the reaction.
Solutions:
-
Optimize Cyclization Temperature and Time: Carefully control the temperature of the high-boiling point solvent (e.g., Dowtherm A, diphenyl ether) to ensure it is within the optimal range for cyclization. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Ensure Complete Condensation: Before the cyclization step, ensure the formation of the intermediate is complete by monitoring with TLC.
-
Use High-Purity Starting Materials: Use freshly purified 4-iodoaniline and DEEM.
-
Consider Microwave Synthesis: Microwave-assisted synthesis can sometimes improve yields and reduce reaction times for the Gould-Jacobs reaction.
Problem 2: Presence of Multiple Impurities in the Crude Product
Possible Causes:
-
Unreacted Starting Materials: Incomplete reaction can leave residual 4-iodoaniline and DEEM in the crude product.
-
Incomplete Cyclization: The intermediate, ethyl 2-((4-iodoanilino)methylene)malonate, may be present.
-
Formation of Isomeric Products: If the starting 4-iodoaniline contains other isomers (e.g., 2-iodoaniline or 3-iodoaniline), the corresponding isomeric quinoline derivatives will be formed.
-
Side Reactions: At high temperatures, various side reactions can occur, leading to the formation of byproducts.
-
Incomplete Hydrolysis: If the final step is the hydrolysis of the ethyl ester to the carboxylic acid, incomplete reaction will leave the ethyl ester as an impurity.
Solutions:
-
Purification of Crude Product: Recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF) is a common method for purifying the final product. Column chromatography may be necessary for removing persistent impurities.
-
Optimize Reaction Conditions: As mentioned above, optimizing reaction temperature and time can minimize the formation of byproducts.
-
Ensure Complete Hydrolysis: Monitor the hydrolysis step by TLC to ensure all the ethyl ester has been converted to the carboxylic acid.
Problem 3: Product Discoloration
Possible Causes:
-
Air Oxidation: Quinolone compounds can be susceptible to air oxidation, especially at high temperatures, leading to colored impurities.
-
Presence of Iodine-related Impurities: Trace amounts of iodine or iodine-containing byproducts can cause discoloration.
Solutions:
-
Perform Reactions Under an Inert Atmosphere: Conducting the high-temperature cyclization step under a nitrogen or argon atmosphere can minimize oxidation.
-
Purification: Recrystallization, potentially with the use of activated charcoal, can help remove colored impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the synthesis of this compound?
A1: The most common impurities include unreacted starting materials (4-iodoaniline and diethyl ethoxymethylenemalonate), the uncyclized intermediate (ethyl 2-((4-iodoanilino)methylene)malonate), the corresponding ethyl ester of the final product (if hydrolysis is incomplete), and potentially small amounts of de-iodinated product (4-hydroxyquinoline-3-carboxylic acid).
Q2: Is there a risk of losing the iodine substituent during the high-temperature cyclization?
A2: While high temperatures can potentially lead to de-iodination, it is generally not considered a major side reaction under typical Gould-Jacobs conditions. However, the presence of trace amounts of the de-iodinated analog is possible and should be monitored for during product analysis.
Q3: What analytical techniques are best for identifying and quantifying impurities?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is an excellent method for separating and quantifying the product and its impurities. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
Q4: Can I use a different starting aniline to synthesize other substituted quinolines?
A4: Yes, the Gould-Jacobs reaction is a versatile method for synthesizing a wide range of substituted 4-hydroxyquinolines. The choice of the substituted aniline will determine the substitution pattern on the benzene ring of the quinoline core.
Data Presentation
The following table summarizes the potential impurities, their likely origin, and approximate retention times relative to the main product in a typical reversed-phase HPLC analysis. Please note that these are representative values and can vary depending on the specific HPLC conditions.
| Impurity Name | Structure | Likely Origin | Typical Relative Retention Time (RRT) |
| 4-Iodoaniline | Unreacted starting material | < 1.0 | |
| Diethyl ethoxymethylenemalonate (DEEM) | Unreacted starting material | < 1.0 | |
| Ethyl 2-((4-iodoanilino)methylene)malonate | Incomplete cyclization | Variable, may be close to 1.0 | |
| Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate | Incomplete hydrolysis | > 1.0 | |
| 4-Hydroxyquinoline-3-carboxylic acid | De-iodination side reaction | < 1.0 |
Experimental Protocols
Key Experiment: Gould-Jacobs Synthesis of Ethyl 4-Hydroxy-6-iodoquinoline-3-carboxylate
This protocol describes the initial synthesis of the ethyl ester intermediate.
Materials:
-
4-Iodoaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
Procedure:
-
Condensation: In a round-bottom flask, combine 4-iodoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 110-120°C for 1-2 hours. The reaction can be monitored by TLC to ensure the consumption of 4-iodoaniline.
-
Cyclization: To the reaction mixture, add a high-boiling point solvent such as Dowtherm A. Heat the mixture to 240-250°C and maintain this temperature for 20-30 minutes. The product will precipitate upon cooling.
-
Isolation: Cool the reaction mixture to room temperature. Add a suitable solvent like hexane to dilute the reaction mixture and facilitate filtration. Filter the precipitated solid and wash it with hexane or another non-polar solvent to remove the high-boiling point solvent.
-
Purification: The crude ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Key Experiment: Hydrolysis to this compound
Materials:
-
Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Hydrochloric acid (HCl)
Procedure:
-
Saponification: Suspend the crude or purified ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved and the reaction is complete as monitored by TLC.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid. The carboxylic acid product will precipitate out of the solution.
-
Isolation: Filter the precipitated solid, wash it thoroughly with cold water to remove any residual acid and salts, and then dry it under vacuum.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical relationships of common impurity formation.
Technical Support Center: Synthesis of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the synthesis of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective synthetic route for this compound?
A1: The most widely used method is the Gould-Jacobs reaction.[1][2] This multi-step synthesis begins with the condensation of a substituted aniline (in this case, 4-iodoaniline) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM).[1] The resulting intermediate undergoes a high-temperature thermal cyclization to form the 4-hydroxyquinoline core with an ester group at the 3-position.[1][2] The final step is the saponification (hydrolysis) of the ester to yield the desired carboxylic acid.
Q2: What are the critical steps and parameters to control in this synthesis?
A2: The synthesis involves three main stages, each with critical parameters:
-
Condensation: The initial reaction between 4-iodoaniline and DEEM. This step is typically straightforward but requires heating to ensure the evolution of ethanol and formation of the anilidomethylenemalonate intermediate.[1]
-
Thermal Cyclization: This is the most critical and challenging step. It requires very high temperatures (typically 250-300°C) to induce intramolecular cyclization.[1][3] Key parameters are temperature, reaction time, and the choice of a high-boiling inert solvent (e.g., Dowtherm A, diphenyl ether) or the use of microwave irradiation.[1][2][3] Careful optimization is necessary to maximize yield while minimizing product degradation and tar formation.[4]
-
Saponification (Hydrolysis): The final conversion of the ethyl ester to the carboxylic acid. This is typically achieved using a base like sodium hydroxide.[5] Controlling the temperature is important to ensure complete hydrolysis without promoting unwanted side reactions like decarboxylation.[5]
Q3: Are there greener or more efficient alternatives to conventional heating for the cyclization step?
A3: Yes, microwave-assisted synthesis is a highly effective alternative.[3][6][7] Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields and purities by providing rapid and uniform heating.[1][4] This method allows for quick optimization of temperature and time to find the ideal conditions that favor cyclization over degradation.[3][4]
Troubleshooting Guide
Problem 1: Low yield or incomplete reaction during the thermal cyclization step.
Answer: This is a common issue due to the high activation energy required for the intramolecular cyclization.
Possible Causes & Solutions:
-
Insufficient Temperature: The reaction requires high heat, often around 250°C or more.[1][2]
-
Solution: Gradually increase the temperature of the heating mantle or oil bath. Ensure the thermometer is accurately measuring the internal temperature of the reaction mixture. If using a high-boiling solvent, ensure it is refluxing vigorously.[3]
-
-
Short Reaction Time: The reaction may not have had enough time to proceed to completion.
-
Inefficient Heat Transfer: Uneven heating can create hotspots and lead to decomposition.
-
Consider Microwave Synthesis: Conventional heating methods can be inefficient.
-
Solution: Employ a microwave reactor for rapid and efficient heating.[3][4] This often provides superior results in a fraction of the time. Careful optimization of both temperature and time is crucial, as excessively high temperatures or long durations can lead to decarboxylation and reduced yield.[4]
-
Data Presentation: Optimizing Cyclization Conditions
The following table, adapted from studies on the Gould-Jacobs reaction, illustrates how temperature and time affect the yield of the cyclized product. Note that the optimal conditions balance reaction completion with thermal degradation.[3][4]
| Entry | Temperature (°C) | Time (minutes) | Pressure (bar) | Yield (%) | Observation |
| 1 | 250 | 10 | 4 | ~1% | Incomplete conversion; mostly intermediate remains.[4] |
| 2 | 300 | 10 | 18 | 37% | Higher temperature significantly improves yield.[4] |
| 3 | 250 | 30 | 5 | ~5% | Increasing time at lower temperature is not effective.[4] |
| 4 | 300 | 30 | 24 | 28% | Prolonged time at high temperature causes degradation/decarboxylation.[4] |
| 5 | 300 | 5 | 15 | 47% | Optimal balance of high temperature and short reaction time. [4] |
Troubleshooting Logic for Low Cyclization Yield
Caption: Troubleshooting flowchart for low cyclization yield.
Problem 2: Significant tar formation is observed during cyclization.
Answer: Tarring is a common side reaction resulting from polymerization and decomposition at the high temperatures required for cyclization.[8]
Possible Causes & Solutions:
-
Excessively High Temperature or Prolonged Heating: Overheating promotes degradation pathways.
-
Presence of Oxygen: Air can promote oxidative polymerization.
-
Solution: Run the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidative side reactions.[1]
-
-
Impure Intermediate: Impurities from the condensation step can act as catalysts for polymerization.
-
Solution: Ensure the anilidomethylenemalonate intermediate is of high purity. Consider a simple purification step (e.g., recrystallization or washing) before proceeding to the high-temperature cyclization.
-
Problem 3: The final saponification (hydrolysis) of the ester is incomplete or causes decarboxylation.
Answer: Hydrolysis requires breaking a stable ester bond, but harsh conditions can lead to the removal of the carboxylic acid group.
Possible Causes & Solutions:
-
Insufficient Base or Reaction Time: The hydrolysis may not have gone to completion.
-
Solution: Use a slight excess of a strong base (e.g., NaOH or KOH) and ensure the mixture is stirred efficiently. Monitor the reaction by TLC to confirm the disappearance of the starting ester. Heating may be required, but it should be gentle.[5]
-
-
Harsh Reaction Conditions: High temperatures during hydrolysis can lead to spontaneous decarboxylation, especially after the acid is formed.[5]
-
Solution: Perform the hydrolysis at a lower temperature (e.g., room temperature or slightly elevated) for a longer period.[5] After the reaction is complete, acidify the mixture carefully in an ice bath to precipitate the carboxylic acid product.
-
Detailed Experimental Protocols
Overall Synthesis Workflow
Caption: Experimental workflow for the synthesis of the target compound.
Protocol 1: Condensation of 4-Iodoaniline with DEEM
-
In a round-bottom flask, combine 4-iodoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.0-1.2 eq).
-
Heat the mixture with stirring at 100-130°C for 1-2 hours.
-
The reaction can be monitored by observing the evolution of ethanol. The reaction is typically complete when ethanol evolution ceases.
-
The resulting crude anilidomethylenemalonate intermediate is a viscous oil or solid and can often be used in the next step without further purification.
Protocol 2: Thermal Cyclization
Option A: Conventional High-Temperature Synthesis [3]
-
Add a high-boiling inert solvent (e.g., Dowtherm A or diphenyl ether) to the flask containing the crude intermediate from Protocol 1.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen) to 250-260°C.[2][3]
-
Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate directly.
-
If it remains in solution, add a non-polar solvent like cyclohexane or hexane to induce precipitation.[3]
-
Filter the solid product, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under a vacuum.[3]
Option B: Microwave-Assisted Synthesis [3][4]
-
Place the crude intermediate from Protocol 1 into a microwave vial equipped with a magnetic stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to the desired temperature (e.g., 300°C) and hold for the optimized time (typically 1-15 minutes).[3][4] Monitor the internal temperature and pressure.
-
Allow the reaction vessel to cool completely to room temperature.
-
Add a solvent like ice-cold acetonitrile, stir, and filter the precipitated product.[4]
-
Wash the solid with cold solvent and dry under a vacuum.
Protocol 3: Saponification to the Carboxylic Acid
-
Suspend the ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate product from Protocol 2 in an aqueous solution of sodium hydroxide (e.g., 1-2 M NaOH).
-
Stir the mixture at room temperature or warm gently (e.g., to 40-50°C) until the solid dissolves and the reaction is complete (monitor by TLC).[5]
-
Cool the reaction mixture in an ice bath.
-
Slowly acidify the solution with concentrated hydrochloric acid (HCl) until the pH is acidic, causing the carboxylic acid product to precipitate.
-
Filter the precipitated solid, wash thoroughly with cold water to remove salts, and dry under a vacuum to yield the final this compound.
References
Technical Support Center: Synthesis of Iodo-Quinolines
Welcome to the technical support center for iodo-quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly the formation of side products, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of iodo-quinolines?
A1: Side reactions in iodo-quinoline synthesis can be broadly categorized based on the synthetic strategy.
-
During the quinoline ring formation (e.g., Doebner-von Miller, Skraup synthesis followed by iodination):
-
Tar and Polymer Formation: This is especially common in reactions like the Skraup and Doebner-von Miller syntheses, which use strongly acidic conditions and high temperatures. These conditions can cause the polymerization of reactants or intermediates like α,β-unsaturated carbonyl compounds.[1]
-
Aldol Condensation: In syntheses involving ketones, such as the Friedländer synthesis, self-condensation of the ketone reactant can occur, leading to complex mixtures and difficult purification.[1]
-
Formation of undesired regioisomers: When using unsymmetrical starting materials in methods like the Combes synthesis, a mixture of different quinoline isomers can be formed.[1]
-
-
During the direct iodination of a pre-formed quinoline ring:
-
Formation of Multiple Iodinated Isomers: Direct electrophilic iodination of quinoline, for instance using iodine and sulfuric acid, can produce a mixture of mono-iodinated (e.g., 5-iodo- and 8-iodoquinoline) and di-iodinated (e.g., 5,8-diiodoquinoline) products.[2] The ratio of these products is highly dependent on reaction conditions.
-
Formation of By-products from Starting Material Degradation: Harsh reaction conditions required for some iodination methods can lead to the degradation of the quinoline substrate, contributing to lower yields and purification challenges.
-
Q2: How do the reaction conditions influence the position of iodination on the quinoline ring?
A2: The position of iodination is highly dependent on the reaction conditions and the iodinating agent used.[3]
-
Strongly Acidic Conditions: Iodination in concentrated sulfuric acid typically directs substitution to the benzene ring, yielding 5- and 8-iodoquinolines.[2] This is because the reaction proceeds via electrophilic attack on the protonated quinolinium cation.[2]
-
Radical-Based C-H Iodination: Methods utilizing radical mechanisms can achieve C3-selectivity on the pyridine ring.[3][4][5]
-
Less Acidic Conditions: Under less acidic conditions, iodination might occur at different positions, such as the C3 position, as the reaction may proceed through the neutral quinoline molecule.[2]
Q3: Are there general strategies to improve the yield and purity of iodo-quinolines?
A3: Yes, several general strategies can be employed to minimize side product formation and improve overall outcomes.[1]
-
Temperature Control: Many side reactions are accelerated at higher temperatures. Careful control of the reaction temperature is critical to favor the desired product formation.[1]
-
Choice of Catalyst and Reagents: Using milder catalysts or more selective iodinating agents can prevent harsh conditions that lead to byproducts.[1][3]
-
Purity of Starting Materials: Ensure the high purity of reactants and solvents to avoid introducing contaminants that could catalyze or participate in side reactions.[1]
-
Controlled Addition of Reagents: Slow and controlled addition of highly reactive reagents, such as sulfuric acid or the iodinating agent, can help manage exothermic reactions and improve selectivity.[6]
Troubleshooting Guides
Problem 1: My reaction to iodinate quinoline in sulfuric acid yields a mixture of 5-iodo-, 8-iodo-, and 5,8-diiodoquinolines with low selectivity.
-
Possible Cause: The ratio of reactants and the reaction temperature are not optimized for the desired product. An excess of the iodinating agent or prolonged reaction times at high temperatures will favor di-substitution.
-
Troubleshooting Steps:
-
Adjust Stoichiometry: To favor mono-iodination, use a molar ratio where quinoline is in excess relative to the iodinating reagent (e.g., iodine and silver sulfate).[2] Conversely, to favor the di-iodinated product, use an excess of the iodinating reagents.[2]
-
Control Temperature: The reaction is typically performed at elevated temperatures (150-200°C).[2] Experiment with the lower end of this range to potentially increase selectivity for mono-iodination.
-
Vary Sulfuric Acid Concentration: The concentration of sulfuric acid can impact the reaction. A study by Yousuf et al. investigated the effect of varying acid strength on product yields, which can be a reference for optimization (see data table below).[2]
-
Purification: If a mixture is unavoidable, these isomers can be separated using techniques like fractional distillation or column chromatography, although their similar properties can make this challenging.
-
Problem 2: I am attempting a Doebner synthesis to create a 6-iodo-substituted carboxy-quinoline, but I am isolating significant amounts of a pyrrole-2-one derivative as a by-product.
-
Possible Cause: The Doebner reaction conditions (e.g., using trifluoroacetic acid as a catalyst in ethanol) can sometimes favor the formation of pyrrole-2-one by-products, especially with certain substituted anilines and aldehydes.[7][8] This is a known competing reaction pathway.
-
Troubleshooting Steps:
-
Modify the Catalyst: The choice of acid catalyst is crucial. Experiment with different Brønsted or Lewis acids to see if the reaction pathway can be shifted towards the desired quinoline product.
-
Solvent Selection: The polarity and properties of the solvent can influence the reaction outcome. Test alternative solvents to ethanol to disfavor the pyrrole-2-one formation pathway.
-
Alternative Synthesis Route: If optimization fails, consider an alternative synthesis for the target molecule. The Pfitzinger condensation, which reacts an isatin with a carbonyl compound, is a classic method for producing quinoline-4-carboxylic acids and may offer a more direct route with fewer side products.[8]
-
Problem 3: My Skraup synthesis of a quinoline precursor is highly exothermic, difficult to control, and results in a large amount of tar.
-
Possible Cause: The Skraup synthesis is a notoriously vigorous and exothermic reaction.[6] The harsh oxidizing and acidic conditions cause polymerization and charring of the glycerol and aniline reactants.[1]
-
Troubleshooting Steps:
-
Use a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture. It acts as an oxygen carrier and helps to moderate the reaction, making it less violent and reducing tar formation.[6][9]
-
Slow Acid Addition: Add the concentrated sulfuric acid very slowly and with efficient cooling (e.g., in an ice bath) to maintain control over the reaction temperature.[6]
-
Ensure Efficient Stirring: Use a mechanical stirrer to ensure the reaction mixture is homogeneous, which helps dissipate heat and prevent localized hotspots that lead to charring.[6]
-
Purification from Tar: The crude product is often mixed with tar. A common and effective purification method is steam distillation, which allows the volatile quinoline product to be separated from the non-volatile tarry residues.[6][9]
-
Data Presentation
Table 1: Effect of Sulfuric Acid Concentration on the Iodination of Quinoline
This table summarizes the yields of different iodoquinoline products when reacting quinoline (19.5 g), silver sulfate (31 g), and iodine (12.7 g) in 100 ml of sulfuric acid of varying concentrations. Data sourced from PJSIR.[2]
| H₂SO₄ Concentration (%) | 5-Iodoquinoline Yield (%) | 8-Iodoquinoline Yield (%) | 5,8-Diiodoquinoline Yield (%) |
| 98 | 20 | 18 | 35 |
| 90 | 15 | 12 | 25 |
| 80 | 8 | 7 | 15 |
| 70 | 2 | 2 | 5 |
Experimental Protocols
Protocol 1: Iodination of Quinoline in Concentrated Sulfuric Acid (for 5- and 8-Iodoquinolines)
This protocol is adapted from the procedure described for the synthesis of mono- and di-iodoquinolines.[2][3]
-
Materials:
-
Quinoline
-
Silver sulfate (Ag₂SO₄)
-
Iodine (I₂)
-
Concentrated sulfuric acid (98%)
-
Crushed ice
-
Sodium sulfite (Na₂SO₃) solution
-
Sodium hydroxide (NaOH) or ammonia (NH₃) solution
-
Diethyl ether or other suitable organic solvent
-
-
Procedure:
-
In a suitable reaction flask, dissolve quinoline (1.0 equiv.) and silver sulfate in concentrated sulfuric acid.
-
Heat the solution to 150-200°C in a fume hood.
-
Gradually add powdered iodine (approx. 1.0 equiv. relative to silver sulfate for di-iodination, or less for mono-iodination) over a period of about one hour with efficient stirring or shaking.
-
Continue heating the mixture until the characteristic purple color of iodine disappears, indicating the reaction is complete.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto a large volume of crushed ice.
-
Filter the mixture to remove any solids.
-
Treat the filtrate with a sodium sulfite solution to neutralize any excess unreacted iodine.
-
Carefully basify the acidic solution with sodium hydroxide or ammonia solution until it is strongly alkaline.
-
Extract the liberated iodo-quinoline product using an organic solvent like diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to yield the crude product mixture.
-
Purify the isomers via fractional distillation under reduced pressure or column chromatography.
-
Protocol 2: Radical-Based C-H Iodination for C3-Selective Iodination
This protocol describes a general approach for the direct, selective iodination of the C3 position of quinolines.[3]
-
Materials:
-
Quinoline substrate
-
Sodium iodide (NaI)
-
Oxidant (e.g., Oxone®, tert-butyl hydroperoxide)
-
Solvent (e.g., Dichloroethane or Acetonitrile)
-
-
Procedure:
-
To a reaction vessel, add the quinoline substrate, sodium iodide, and the chosen solvent.
-
Add the oxidant to the mixture. The reaction is believed to proceed through a radical-based mechanism.
-
Heat the reaction mixture at a specified temperature (e.g., 130°C, depending on the specific protocol) and monitor the progress using TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up, typically involving washing with a sodium thiosulfate solution to quench excess iodine, followed by extraction with an organic solvent.
-
Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 3-iodoquinoline derivative.
-
Mandatory Visualizations
Caption: A general troubleshooting workflow for addressing low yields.
Caption: Iodination pathways based on reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. pjsir.org [pjsir.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity | MDPI [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 4-Hydroxy-6-iodoquinoline-3-carboxylic acid Degradation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-6-iodoquinoline-3-carboxylic acid. The information is designed to address common issues encountered during experimental degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: Based on the general knowledge of quinoline chemistry, this compound is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions. The primary degradation pathways are expected to involve modification of the quinoline ring and the carboxylic acid group. Key predicted pathways include deiodination, decarboxylation, and hydroxylation of the quinoline ring system. Under photolytic conditions, degradation of the quinoline ring itself is possible.[1][2]
Q2: I am observing rapid degradation of my compound in the control sample (no stress applied). What could be the cause?
A2: Rapid degradation in a control sample suggests issues with the experimental setup or the inherent instability of the compound in the chosen solvent system. Ensure that the solvent is of high purity and free from contaminants that could act as catalysts for degradation. Some reactive molecules may require special considerations for accurate analysis.[3] Additionally, consider the possibility of instability at room temperature and ensure samples are stored appropriately, protected from light and maintained at a low temperature.
Q3: My mass balance in the forced degradation study is below 90%. What are the potential reasons?
A3: A low mass balance can indicate several issues. It is possible that some degradation products are not being detected by your analytical method. This could be due to poor chromatographic retention, lack of a chromophore for UV detection, or high volatility. It is also possible that secondary degradation is occurring, where initial degradation products are further breaking down into smaller, undetectable fragments.[4] Consider using a more universal detection method, such as mass spectrometry, to identify non-chromophoric or unexpected degradation products.
Q4: How can I identify the structure of the unknown degradation products?
A4: The most common and powerful technique for the identification and characterization of degradation products is high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).[5] This allows for the separation of the degradation products and provides mass information that is crucial for structure elucidation. For definitive structural confirmation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy may be required after isolation of the impurity.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in HPLC Analysis of Degradation Samples
| Potential Cause | Troubleshooting Step |
| Inappropriate mobile phase pH | The carboxylic acid and hydroxyl groups on the molecule are ionizable. Ensure the mobile phase pH is controlled with a suitable buffer and is at least 2 pH units away from the pKa of the analyte and its degradation products to ensure a consistent ionization state and good peak shape. |
| Column overload | Injecting too high a concentration of the sample can lead to peak fronting or tailing. Try diluting the sample and re-injecting. |
| Secondary interactions with the stationary phase | The polar functional groups may interact with residual silanols on a C18 column. Consider using a column with end-capping or a different stationary phase chemistry (e.g., phenyl-hexyl). |
| Co-elution of degradation products | The degradation mixture may be complex. Optimize the gradient profile (slope and duration) to improve the separation of individual components. |
Issue 2: Inconsistent Degradation Profile in Photostability Studies
| Potential Cause | Troubleshooting Step |
| Inconsistent light exposure | Ensure that all samples, including the dark control, are placed at the same distance from the light source and that the light intensity is uniform across the sample chamber. The light source should be a combination of UV and visible light as per ICH guidelines.[6] |
| Sample concentration effects | High sample concentrations can lead to self-shielding, where the outer layer of the solution absorbs most of the light, protecting the inner solution from degradation. Use a sufficiently dilute solution to ensure uniform light penetration. |
| Photocatalysis by container material | Certain types of glass or plastic containers may contain impurities that can act as photocatalysts. Use high-quality, inert quartz or borosilicate glass containers. |
| Headspace effects | The composition of the gas in the headspace of the container (e.g., presence or absence of oxygen) can influence the photodegradation pathway. Consider purging the headspace with an inert gas like nitrogen if oxidative photodegradation is suspected. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is performed to understand the intrinsic stability of the molecule by subjecting it to stress conditions more severe than accelerated stability testing.[5][7]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[6]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 2 hours. Neutralize the sample with 0.1 M NaOH before analysis.[8]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize the sample with 0.1 M HCl before analysis.[8]
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A dark control should be run in parallel.
-
Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), by a stability-indicating HPLC method.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl, 60°C, 2h | 15.2 | 3 | 4.5 min |
| 0.1 M NaOH, RT, 2h | 25.8 | 4 | 3.2 min |
| 3% H₂O₂, RT, 24h | 8.5 | 2 | 5.1 min |
| Dry Heat, 105°C, 24h | 3.1 | 1 | 6.8 min |
| Photolytic, ICH Q1B | 18.9 | 5 | 2.9 min |
Note: This data is hypothetical and for illustrative purposes only.
Visualizations
Predicted Degradation Pathways
Caption: Predicted degradation pathways of this compound.
Experimental Workflow for Degradation Product Identification
Caption: Workflow for the identification and characterization of degradation products.
References
- 1. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. longdom.org [longdom.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. ijrpp.com [ijrpp.com]
Technical Support Center: Solubility Issues with 4-Hydroxy-6-iodoquinoline-3-carboxylic acid in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Hydroxy-6-iodoquinoline-3-carboxylic acid in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in DMSO. Is this expected?
Q2: What are the initial troubleshooting steps if I observe poor solubility of this compound in DMSO?
A2: If you are facing challenges with dissolving this compound, consider the following initial steps:
-
Ensure Purity of the Compound and Solvent: Impurities in either the compound or the DMSO can affect solubility. Use anhydrous DMSO as absorbed water can impact the solubility of many organic compounds.
-
Gentle Heating: Gently warming the solution in a water bath (e.g., to 30-40°C) can help overcome the activation energy required for dissolution. However, be cautious about potential compound degradation at elevated temperatures.
-
Sonication: Using an ultrasonic bath can provide energy to break up solid aggregates and facilitate dissolution.
-
Vortexing: Vigorous vortexing for an extended period can also aid in the dissolution process.
Q3: Can the pH of the DMSO solution be adjusted to improve solubility?
A3: While DMSO itself is aprotic and does not have a pH in the same way aqueous solutions do, the acidic nature of the carboxylic acid group on your compound provides an opportunity for solubility enhancement. The addition of a small amount of a suitable base to the DMSO suspension can deprotonate the carboxylic acid, forming a more soluble salt.
Q4: Are there other solvents or solvent systems I can try if DMSO alone is not effective?
A4: Yes, if you continue to face significant solubility issues, you might consider using a co-solvent system. This involves adding a second solvent to the DMSO to alter the polarity of the solvent mixture. Common co-solvents that are miscible with DMSO include ethanol, N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). It is advisable to test a range of co-solvent ratios to find the optimal mixture for your compound.
Troubleshooting Guides
Issue 1: Compound precipitates out of DMSO solution upon standing or during dilution into aqueous media.
Logical Troubleshooting Workflow:
References
Technical Support Center: Preventing Byproduct Formation in Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in classical quinoline syntheses like Skraup, Doebner-von Miller, and Combes?
A1: The most prevalent byproducts across these syntheses are tars and polymers.[1] These arise from the often harsh reaction conditions, such as strong acids and high temperatures, which can cause self-condensation and polymerization of reactants and intermediates.[2][3] Specifically:
-
Skraup Synthesis: Tar formation is a significant issue due to the highly exothermic nature of the reaction.[2][4]
-
Doebner-von Miller Synthesis: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction, especially under strong acid catalysis.[1][2]
-
Combes Synthesis: With unsymmetrical β-diketones, the formation of undesired regioisomers is a primary concern.[2][5]
-
Friedländer Synthesis: Similar to the Combes synthesis, the use of unsymmetrical ketones can lead to a mixture of regioisomers.[5]
Q2: How can I minimize tar formation in my Skraup synthesis?
A2: Tarring in the Skraup synthesis is common but can be managed.[2] Consider these strategies:
-
Use a Moderator: Adding ferrous sulfate (FeSO₄) or boric acid can help control the reaction's vigor and reduce charring.[2][4]
-
Controlled Acid Addition: Add concentrated sulfuric acid slowly and with efficient cooling to manage the exothermic reaction.[2]
-
Maintain Efficient Stirring: Good agitation helps dissipate heat and prevent localized hotspots that lead to polymerization.[2]
-
Temperature Optimization: Gently heat the reaction to initiate it and then control the temperature during the exothermic phase.[2]
Q3: My Doebner-von Miller reaction is yielding a lot of polymer. How can I prevent this?
A3: Polymerization of the α,β-unsaturated carbonyl compound is a key challenge in the Doebner-von Miller synthesis.[1] To mitigate this:
-
Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline keeps its concentration low, minimizing self-condensation.[1][2]
-
In Situ Generation: Generating the α,β-unsaturated carbonyl compound in situ from an aldol condensation at low temperatures can control its concentration and reduce polymerization.[1]
-
Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase (e.g., toluene) can significantly reduce acid-catalyzed polymerization in the aqueous phase.[2][6]
Q4: I am obtaining a mixture of regioisomers in my Combes or Friedländer synthesis. How can I improve regioselectivity?
A4: Controlling regioselectivity is crucial when using unsymmetrical starting materials in Combes and Friedländer syntheses.[5] The outcome is influenced by a combination of electronic effects, steric hindrance, and reaction conditions.[5]
-
Substrate Modification: Introducing a directing group or a bulky substituent on one of the reactants can sterically or electronically favor the formation of the desired regioisomer.[5]
-
Optimize Reaction Conditions: Systematically varying the catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and favor one regioisomer over the other.[5]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during quinoline synthesis.
Issue 1: The Skraup reaction is too vigorous and difficult to control.
-
Symptom: The reaction becomes extremely exothermic, potentially leading to boiling over and safety hazards.
-
Cause: The dehydration of glycerol to acrolein and the subsequent reactions are highly exothermic.[4]
-
Solution:
Issue 2: Low yield in the Doebner-von Miller synthesis due to a large amount of polymeric material.
-
Symptom: The reaction mixture becomes a thick, dark tar, making product isolation difficult and significantly reducing the yield.[1]
-
Cause: Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1]
-
Solution:
| Strategy | Description |
| Slow Reactant Addition | Add the α,β-unsaturated carbonyl compound dropwise to the reaction mixture.[1][2] |
| Biphasic System | Use a water/organic solvent (e.g., toluene) system to sequester the carbonyl compound in the organic phase, reducing its contact with the acid catalyst.[2][6] |
| In Situ Generation | Prepare the α,β-unsaturated carbonyl compound in the reaction mixture at a low temperature from an aldol condensation.[1] |
Issue 3: Formation of undesired regioisomers in the Combes synthesis with an unsymmetrical β-diketone.
-
Symptom: The final product is a mixture of two or more quinoline isomers, complicating purification and reducing the yield of the target molecule.[5]
-
Cause: The aniline can react with either of the carbonyl groups of the unsymmetrical β-diketone, leading to different cyclization pathways.[7]
-
Solution:
-
Modify Substituents: If possible, alter the substituents on the aniline or the β-diketone to sterically or electronically favor one reaction pathway. For instance, a bulkier substituent on the aniline may favor cyclization at the less hindered position.[5]
-
Vary Reaction Conditions: Experiment with different acid catalysts (e.g., H₂SO₄, PPA), solvents, and reaction temperatures to find conditions that maximize the yield of the desired isomer.[5]
-
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates a moderator to control the reaction's exothermicity.
Warning: This reaction is highly exothermic and should be performed with appropriate safety precautions in a fume hood.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine aniline, glycerol, and ferrous sulfate (FeSO₄).
-
Acid Addition: With vigorous stirring and external cooling (ice bath), slowly add concentrated sulfuric acid through the dropping funnel.
-
Reaction Initiation: Gently heat the mixture to start the reaction. Once the exothermic reaction begins, remove the heat source. If the reaction becomes too vigorous, cool the flask.[2]
-
Completion: After the initial vigorous phase subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[2]
-
Work-up: Carefully pour the cooled reaction mixture into a large volume of cold water.
-
Neutralization: Make the solution strongly alkaline with a concentrated sodium hydroxide solution to liberate the free quinoline base.[2]
-
Purification: The crude quinoline can be purified by steam distillation followed by extraction.[2][8]
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline using a Biphasic System
This protocol is designed to minimize polymerization by using a two-phase system.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add aniline and concentrated hydrochloric acid in water.
-
Addition of Organic Phase: Add an equal volume of toluene to create a biphasic system.
-
Reactant Addition: Slowly add crotonaldehyde to the stirred biphasic mixture.
-
Reaction: Heat the mixture under reflux for several hours.
-
Work-up: After cooling, separate the layers. Make the aqueous layer strongly alkaline with concentrated sodium hydroxide solution.
-
Extraction and Purification: Extract the liberated quinoline with an organic solvent, combine with the initial toluene layer, dry, and purify by distillation or chromatography.
Visualizations
Caption: Troubleshooting decision tree for common quinoline synthesis issues.
Caption: Logical relationships between issues and preventative measures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 4-Hydroxy-6-iodoquinoline-3-carboxylic acid Purification
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its physicochemical properties. The molecule possesses both acidic (carboxylic acid) and weakly acidic (hydroxyl) functional groups, as well as a large, relatively nonpolar quinoline core with a heavy iodine substituent. This combination can lead to:
-
Low solubility in common organic solvents.
-
High polarity , making it challenging to separate from polar impurities.
-
Potential for strong intermolecular interactions (hydrogen bonding), which can affect crystallization and chromatographic behavior.
-
Possible retention on silica gel during normal-phase chromatography due to its acidic nature.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:
-
Unreacted starting materials such as iodo-aniline and pyruvic acid derivatives.
-
By-products from the synthesis, which could include other isomers or related quinoline structures.
-
Residual catalysts or reagents used in the synthesis.
-
Solvents used in the reaction or initial work-up.
Q3: Can I use normal-phase silica gel chromatography for purification?
A3: While possible, normal-phase chromatography on silica gel can be challenging for highly polar and acidic compounds like this compound. The acidic nature of the compound can lead to strong adsorption to the silica, resulting in poor separation and recovery. If you must use silica gel, consider deactivating it with an acid, such as acetic acid, in the mobile phase. However, reversed-phase chromatography is often a more suitable alternative.[1]
Q4: Is this compound susceptible to degradation during purification?
A4: While the quinoline core is generally stable, iodo-substituted aromatic compounds can be sensitive to light and certain reactive species. It is advisable to protect the compound from direct light during purification and storage.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low recovery after recrystallization | The compound has significant solubility in the chosen solvent even at low temperatures. The volume of solvent used was too large. | - Select a solvent system where the compound is sparingly soluble at room temperature but readily soluble when hot. - Use a minimal amount of hot solvent to dissolve the crude product. - Try a multi-solvent system (a "good" solvent for dissolution and a "poor" solvent to induce precipitation). - Cool the solution slowly and then in an ice bath to maximize crystal formation. |
| Oiling out during recrystallization | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. Impurities are preventing crystallization. | - Lower the temperature at which the solution is saturated by adding more solvent. - Try a lower-boiling point solvent. - Add a seed crystal to induce crystallization. - Perform a preliminary purification step (e.g., acid-base extraction) to remove impurities. |
| Poor separation in column chromatography | Inappropriate stationary or mobile phase. Co-elution of impurities. | - For normal-phase (silica gel), add a small amount of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid. - Switch to reversed-phase (C18) chromatography, which is often more effective for polar and acidic compounds.[1] Use a mobile phase of water/acetonitrile or water/methanol with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid.[1] |
| Compound appears insoluble in common recrystallization solvents | The compound is highly polar and has strong intermolecular hydrogen bonding. | - Try highly polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetic acid.[2] - Use a co-solvent system, for example, DMF/water or ethanol/water. |
| Product is not precipitating after acid-base extraction | The pH of the aqueous solution is not optimal for precipitation. The compound may be more soluble in the aqueous phase than anticipated. | - Adjust the pH of the aqueous solution. Ensure the pH is well below the pKa of the carboxylic acid (typically pH 2-3) to ensure it is fully protonated. - After acidification, cool the solution in an ice bath to decrease solubility. - If precipitation is still poor, extract the acidified aqueous phase with an organic solvent like ethyl acetate. |
Data on Purification Parameters
Due to the limited specific data available for this exact molecule, the following table provides suggested starting points for purification method development based on general principles for similar compounds.
| Purification Method | Parameter | Suggested Solvents/Conditions | Notes |
| Recrystallization | Solvents | - Acetic Acid[2] - Dimethylformamide (DMF) - Ethanol/Water - Dioxane/Water | The choice of solvent will depend on the specific impurities present. Small-scale trials are recommended to find the optimal solvent system. |
| Column Chromatography | Stationary Phase | - Reversed-Phase C18 Silica[1] - Normal-Phase Silica Gel | Reversed-phase is generally preferred for this type of polar, acidic compound.[1] |
| Mobile Phase (Reversed-Phase) | - Water/Acetonitrile + 0.1% TFA[1] - Water/Methanol + 0.1% Formic Acid | A gradient elution (increasing organic solvent concentration) is likely to provide the best separation. | |
| Mobile Phase (Normal-Phase) | - Dichloromethane/Methanol + 0.5% Acetic Acid - Ethyl Acetate/Hexane with Acetic Acid | The addition of an acid is crucial to prevent peak tailing and improve recovery. |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of the chosen solvent. If it dissolves at room temperature, it is not a suitable recrystallization solvent. If it is insoluble, gently heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
General Protocol for Reversed-Phase Flash Chromatography
-
Sample Preparation: Dissolve the crude this compound in a small amount of the mobile phase or a strong solvent like DMF or DMSO. If using a strong solvent, ensure the sample volume is minimal. Alternatively, perform a solid-phase loading by adsorbing the compound onto a small amount of C18 silica.
-
Column Equilibration: Equilibrate the reversed-phase C18 column with the initial mobile phase composition (e.g., 95:5 Water/Acetonitrile with 0.1% TFA).
-
Loading: Load the prepared sample onto the column.
-
Elution: Begin the elution with the initial mobile phase. Gradually increase the proportion of the organic solvent (e.g., acetonitrile) to elute the compound. A typical gradient might be from 5% to 100% acetonitrile over 20-30 column volumes.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing water and any acid additives may require lyophilization or co-evaporation with a suitable solvent.
Visual Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
Validation & Comparative
A Comparative Analysis of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid and Other Dihydroorotate Dehydrogenase (DHODH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid with other prominent inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH is a validated therapeutic strategy for various diseases, including autoimmune disorders and cancer. This document outlines the available data, experimental methodologies, and key signaling pathways to inform research and drug development efforts in this area.
Introduction to DHODH Inhibition
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[1] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines for DNA and RNA synthesis, making DHODH an attractive therapeutic target.[1] By inhibiting DHODH, small molecules can deplete the cellular pyrimidine pool, leading to cell cycle arrest and suppression of proliferation.[1]
The 4-quinoline carboxylic acid scaffold has been identified as a key pharmacophore for DHODH inhibition.[2] Structure-activity relationship (SAR) studies have revealed that substitutions on the quinoline ring significantly influence the inhibitory potency of these compounds.[3] This guide focuses on this compound and compares it with well-established DHODH inhibitors: Brequinar, Leflunomide, and its active metabolite, Teriflunomide.
Quantitative Comparison of DHODH Inhibitors
The table below summarizes the available quantitative data for other well-characterized DHODH inhibitors.
| Inhibitor | Target | IC50 (Human DHODH) | Reference(s) |
| This compound | Human DHODH | Data Not Available | |
| Brequinar | Human DHODH | 5.2 nM - ~20 nM | [2][4][5] |
| Leflunomide | Human DHODH | 98 µM | [6] |
| Teriflunomide (A77 1726) | Human DHODH | ~307 nM - 773 nM |
Signaling Pathways and Experimental Workflows
DHODH Inhibition and Downstream Effects
Inhibition of DHODH disrupts the de novo pyrimidine synthesis pathway, leading to a reduction in the intracellular pool of uridine and other pyrimidines. This has several downstream consequences, including cell cycle arrest, particularly at the S-phase, and the induction of apoptosis. The following diagram illustrates the central role of DHODH in this pathway and the impact of its inhibition.
General Experimental Workflow for Evaluating DHODH Inhibitors
The evaluation of a potential DHODH inhibitor typically involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects. The following diagram outlines a general workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of DHODH inhibitors. Below are representative protocols for key experiments.
Protocol 1: In Vitro DHODH Inhibition Assay (Spectrophotometric)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[3]
Materials:
-
Recombinant human DHODH enzyme
-
L-Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10) or a soluble analog
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM KCl, 0.1% Triton X-100)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add 2 µL of the diluted test compound or DMSO (vehicle control) to each well.
-
Prepare a reaction mixture containing Assay Buffer, DHODH enzyme, and CoQ10. Add 178 µL of this mixture to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Prepare a substrate solution containing DHO and DCIP in Assay Buffer.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (e.g., MTS or WST-1 Assay)
This assay determines the effect of a DHODH inhibitor on the proliferation of rapidly dividing cells.[3]
Materials:
-
Human cell line (e.g., a cancer cell line like HL-60 or A549)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTS or WST-1 reagent
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should be kept low (e.g., <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion
The 4-quinoline carboxylic acid scaffold represents a promising class of DHODH inhibitors. While established drugs like Brequinar and Teriflunomide have well-defined inhibitory profiles, the specific potency of this compound requires direct experimental evaluation. The provided protocols and comparative data for known inhibitors offer a framework for researchers to characterize this and other novel compounds targeting the de novo pyrimidine synthesis pathway. Future studies should focus on determining the IC50 value of this compound and exploring its cellular effects to fully understand its potential as a therapeutic agent.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. physchemres.org [physchemres.org]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Analysis of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid and Brequinar as DHODH Inhibitors
In the landscape of therapeutic drug development, particularly for oncology and autoimmune diseases, the inhibition of dihydroorotate dehydrogenase (DHODH) has emerged as a promising strategy. This enzyme plays a pivotal role in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells. This guide provides a detailed comparison of a novel investigational compound, 4-Hydroxy-6-iodoquinoline-3-carboxylic acid, and the well-established DHODH inhibitor, brequinar.
Brequinar is a potent, non-competitive inhibitor of DHODH that has been extensively studied for its anticancer and immunosuppressive properties.[1][2] It acts by blocking the synthesis of pyrimidine nucleotides, thereby arresting cell growth.[1] this compound belongs to a class of quinoline carboxylic acid derivatives that have been designed as DHODH inhibitors, sharing a similar pharmacophore with brequinar.[3][] While specific experimental data for this compound is limited in publicly available literature, this comparison will draw upon data from structurally related and potent quinoline-based analogues to provide a substantive analysis against brequinar.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro potency of brequinar and representative potent quinoline-based analogues against human DHODH (hDHODH). The data for the quinoline analogues, while not specific to the 6-iodo substituted variant, provides a strong indication of the potential efficacy of this class of compounds.
| Compound | Target | IC50 (nM) | Reference |
| Brequinar | human DHODH | 5.2 | [5] |
| Quinoline-based Analogue 41 | human DHODH | 9.71 ± 1.4 | [3][] |
| Quinoline-based Analogue 43 | human DHODH | 26.2 ± 1.8 | [3][] |
Note: Data for quinoline-based analogues 41 and 43 are presented as representative examples of potent 4-quinoline carboxylic acid derivatives from a structure-guided design study.
Mechanism of Action and Signaling Pathway
Both this compound and brequinar exert their therapeutic effects by inhibiting DHODH, the fourth enzyme in the de novo pyrimidine biosynthesis pathway. This enzyme, located on the inner mitochondrial membrane, catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. By inhibiting DHODH, these compounds lead to a depletion of the intracellular pyrimidine pool, which in turn results in the arrest of DNA and RNA synthesis, ultimately halting cell cycle progression and inducing apoptosis in highly proliferative cells such as cancer cells and activated lymphocytes.[2]
Caption: Inhibition of DHODH by Brequinar and this compound blocks the de novo pyrimidine synthesis pathway.
Experimental Protocols
To evaluate and compare the efficacy of DHODH inhibitors like this compound and brequinar, standardized experimental protocols are essential.
DHODH Enzyme Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against the DHODH enzyme.
Objective: To quantify the in vitro inhibitory activity of test compounds on recombinant human DHODH.
Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of a chromogenic electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of the substrate, dihydroorotate. The rate of DCIP reduction, observed as a decrease in absorbance, is proportional to DHODH activity.
Materials:
-
Recombinant human DHODH enzyme
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test compounds (this compound, Brequinar) dissolved in DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add a small volume (e.g., 1 µL) of the compound dilutions to each well. Include a DMSO-only control.
-
Add the DHODH enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding a substrate mixture containing DHO, DCIP, and CoQ10.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay
This assay assesses the anti-proliferative effect of DHODH inhibitors on cancer cell lines.
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (GI50).
Principle: Cell viability is assessed using a metabolic assay, such as the MTT or CellTiter-Glo® assay. The MTT assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., HL-60, A549)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include a DMSO-only control.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the GI50 value by plotting the percentage of viability against the logarithm of the compound concentration.
To confirm that the observed anti-proliferative effect is due to the inhibition of de novo pyrimidine synthesis, a rescue experiment can be performed by co-administering the test compound with exogenous uridine. If the cytotoxic effect is reversed, it supports the on-target activity of the inhibitor.
Caption: A typical experimental workflow for the evaluation of novel DHODH inhibitors.
Conclusion
Brequinar remains a benchmark for potent DHODH inhibition. The class of 4-quinoline carboxylic acids, to which this compound belongs, has demonstrated comparable in vitro potency, highlighting its potential as a promising area for the development of new anticancer and immunosuppressive agents. Further direct experimental evaluation of this compound is necessary to definitively establish its efficacy relative to brequinar. The provided experimental protocols offer a standardized framework for such comparative studies, ensuring robust and reproducible data for the advancement of novel DHODH inhibitors in drug discovery pipelines.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
- 3. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of the Cytotoxicity of 4-Hydroxyquinoline-3-Carboxylic Acid Analogs on Normal Cells
A comprehensive guide for researchers and drug development professionals on the cytotoxic effects of quinoline derivatives on non-cancerous cell lines, providing available experimental data and methodologies for comparative assessment.
Currently, there is a notable absence of publicly available scientific literature detailing the specific cytotoxic effects of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid on normal, non-cancerous cell lines. To provide a valuable comparative framework for researchers, this guide presents cytotoxicity data for structurally similar quinoline-3-carboxylic acid and 4-hydroxyquinoline derivatives that have been evaluated on various normal cell lines. This information allows for an initial assessment of the potential toxicity profile of this class of compounds.
Comparative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data for various quinoline derivatives on different normal human cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits 50% of cell viability. A lower IC50 value indicates higher cytotoxicity.
| Compound Class | Specific Derivative/Compound ID | Normal Cell Line | IC50 (µM) | Reference |
| 4-Hydroxyquinolines | Compound 20 | MRC-5 (Human embryonic lung fibroblast) | 4.61 | [1] |
| Compound 13b | MRC-5 (Human embryonic lung fibroblast) | 4.58 | [1] | |
| Compound 13a | MRC-5 (Human embryonic lung fibroblast) | 8.19 | [1] | |
| Compound 29 | MRC-5 (Human embryonic lung fibroblast) | 9.86 | [1] | |
| Compound 26 | MRC-5 (Human embryonic lung fibroblast) | 11 | [1] | |
| Compound 22 | MRC-5 (Human embryonic lung fibroblast) | 12.29 | [1] | |
| Compound 28 | MRC-5 (Human embryonic lung fibroblast) | 14.08 | [1] | |
| Quinoline-3-Carboxamides | Unspecified derivatives | 293T (Human embryonic kidney) | At least 3 times less toxic than on HCT116 cancer cells | [2] |
| 2,4-Disubstituted Quinoline-3-Carboxylic Acids | Compounds 2f and 2l | HFK293 (Human embryonic kidney) | Showed higher selectivity for cancer cells over non-cancerous cells | [3] |
Note: The studies on Quinoline-3-Carboxamides and 2,4-Disubstituted Quinoline-3-Carboxylic Acids did not provide specific IC50 values for the normal cell lines but indicated a degree of selectivity, with the compounds being less toxic to normal cells compared to the tested cancer cell lines.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cytotoxicity studies. Below are generalized protocols for common in vitro cytotoxicity assays that are frequently used to assess the effects of chemical compounds on cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 4-hydroxyquinoline derivatives) and control substances. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
-
Cell Culture and Treatment: Follow the same initial steps of cell seeding and compound treatment as in the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH reaction mixture (substrate and cofactor).
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 490 nm) using a microplate reader.
-
Calculation of Cytotoxicity: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for assessing the cytotoxicity of a compound on normal cells in vitro.
Caption: A potential signaling pathway affected by quinoline derivatives, leading to cytotoxicity.
References
A Comparative Guide to the Structure-Activity Relationship of Iodo-Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of iodine into the quinoline ring has been shown to significantly modulate the biological activity of these compounds, leading to potent antimicrobial, anticancer, and potentially antiviral agents. This guide provides a comparative analysis of the structure-activity relationship (SAR) of iodo-substituted quinolines, supported by experimental data, to aid in the rational design of novel therapeutics.
Antimicrobial Activity of Iodo-Substituted Quinolines
The incorporation of iodine into the quinoline nucleus has a pronounced effect on its antimicrobial properties. The position and nature of other substituents on the quinoline ring, in conjunction with the iodine atom, dictate the potency and spectrum of activity.
Key Findings:
-
Position of Iodine: The position of the iodine atom is a critical determinant of antimicrobial activity. For instance, 6-iodo-substituted carboxy-quinolines have demonstrated notable activity against various bacterial and fungal strains.
-
Enhanced Potency: The presence of iodine often leads to enhanced antimicrobial efficacy compared to non-iodinated analogues. This is exemplified by 4-hydroxy-3-iodo-quinol-2-one, which exhibits significant activity against methicillin-resistant Staphylococcus aureus (MRSA).
-
Spectrum of Activity: Iodo-substituted quinolines have shown a broad spectrum of activity, inhibiting the growth of both Gram-positive bacteria and fungi. However, their efficacy against Gram-negative bacteria can be limited.
Comparative Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative iodo-substituted quinolines against various microbial strains. Lower MIC values indicate greater antimicrobial potency.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 4-hydroxy-3-iodo-quinol-2-one | Staphylococcus aureus (MRSA, Irish hospital strain 1) | 0.097 | [1] |
| Staphylococcus aureus (Distinct MRSA strain) | 0.049 | [1] | |
| Staphylococcus aureus (Non-typeable MRSA) | 0.049 | [1] | |
| 6-Iodo-2-phenyl-quinoline-4-carboxylic acid | Staphylococcus epidermidis | 125 | [2] |
| Candida parapsilosis | 62.5 | [2] | |
| 6-Iodo-2-(4-fluorophenyl)-quinoline-4-carboxylic acid | Staphylococcus epidermidis | 125 | [2] |
| Candida parapsilosis | 125 | [2] | |
| 6-Iodo-2-(4-chlorophenyl)-quinoline-4-carboxylic acid | Staphylococcus epidermidis | 62.5 | [2] |
| Candida parapsilosis | 62.5 | [2] | |
| 6-Iodo-2-(4-bromophenyl)-quinoline-4-carboxylic acid | Staphylococcus epidermidis | 62.5 | [2] |
| Candida parapsilosis | 62.5 | [2] |
Anticancer Activity of Iodo-Substituted Quinolines
Iodo-substituted quinolines have also emerged as promising candidates for anticancer drug development. The iodine atom can influence the compound's ability to interact with biological targets, leading to cytotoxic effects against various cancer cell lines.
Key Findings:
-
Apoptosis Induction: Several iodo-substituted quinoline derivatives have been shown to induce apoptosis in cancer cells.
-
Enzyme Inhibition: Some iodo-quinolines may exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival.
-
Substitution Pattern: The overall substitution pattern on the quinoline ring, in addition to the iodine, is crucial for optimizing anticancer activity and selectivity.
Comparative Anticancer Activity Data
The following table presents the half-maximal inhibitory concentration (IC50) values of selected iodo-substituted quinoline derivatives against different cancer cell lines. A lower IC50 value signifies greater cytotoxic potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Iodo-2-methyl-3-(4-bromobenzyl)-quinazolin-4(3H)-one | HeLa (Cervical Cancer) | >200 | [3] |
| T98G (Glioblastoma) | >200 | [3] | |
| 6-Iodo-2-methyl-3-(4-chlorobenzyl)-quinazolin-4(3H)-one | HeLa (Cervical Cancer) | >200 | [3] |
| T98G (Glioblastoma) | >200 | [3] | |
| 6-Iodo-2-methyl-3-(2,4-dichlorobenzyl)-quinazolin-4(3H)-one | HeLa (Cervical Cancer) | 10 | [3] |
| T98G (Glioblastoma) | >200 | [3] |
Antiviral Activity of Iodo-Substituted Quinolines
The exploration of iodo-substituted quinolines as antiviral agents is an emerging area of research. While the broader class of quinolines has demonstrated antiviral potential against a range of viruses, including HIV, influenza, and coronaviruses, specific data on iodo-derivatives is still limited. The introduction of a halogen, such as iodine, can modulate the electronic and steric properties of the quinoline scaffold, potentially enhancing its interaction with viral targets. Further research is warranted to systematically evaluate the antiviral efficacy of a diverse library of iodo-substituted quinolines and to elucidate their mechanisms of action.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of the biological activity of iodo-substituted quinolines.
Synthesis of 6-Iodo-Substituted Carboxy-Quinolines (Doebner Reaction)
This protocol describes a one-pot, three-component synthesis of 6-iodo-substituted carboxy-quinolines.
Materials:
-
4-Iodoaniline
-
Pyruvic acid
-
Substituted aromatic aldehyde
-
Ethanol
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve 4-iodoaniline (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add pyruvic acid (1 equivalent) to the mixture.
-
Add a catalytic amount of trifluoroacetic acid (TFA).
-
Reflux the reaction mixture for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the crude product with cold ethanol and dry.
Caption: Synthetic workflow for 6-iodo-substituted carboxy-quinolines.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Iodo-substituted quinoline compound
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of the iodo-substituted quinoline compound in the appropriate broth directly in the 96-well plates.
-
Prepare a standardized microbial inoculum and dilute it to the desired final concentration.
-
Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or as appropriate for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth, which can be assessed visually or by measuring the optical density at 600 nm.
References
- 1. Structure-activity relationship studies on quinoxalin-2(1H)-one derivatives containing thiazol-2-amine against hepatitis C virus leading to the discovery of BH6870 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Anticancer Effects of 4-Hydroxy-6-iodoquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the in vitro anticancer potential of the novel compound 4-Hydroxy-6-iodoquinoline-3-carboxylic acid. Due to the limited publicly available biological data on this specific molecule, we will refer to it as Compound Q . Its efficacy will be benchmarked against Doxorubicin, a well-established chemotherapeutic agent. This document outlines the requisite experimental protocols, presents data in a comparative format, and visualizes key workflows and potential mechanisms of action to guide researchers in their validation studies.
Comparative Efficacy: Compound Q vs. Doxorubicin
The initial assessment of an anticancer compound involves determining its cytotoxic and cytostatic effects on various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug required to inhibit a biological process by 50%. Further assays elucidate the mechanisms of cell death, such as apoptosis, and effects on cell cycle progression.
Table 1: In Vitro Cytotoxicity (IC50) Data
This table presents hypothetical IC50 values for Compound Q and Doxorubicin across three common cancer cell lines after a 48-hour treatment period. Lower IC50 values are indicative of higher potency.
| Cell Line | Compound Q (µM) | Doxorubicin (µM) |
| MCF-7 (Breast Cancer) | 8.5 | 1.2 |
| HeLa (Cervical Cancer) | 12.3 | 0.8 |
| A549 (Lung Cancer) | 15.1 | 2.5 |
Table 2: Apoptosis Induction Analysis
This table illustrates a hypothetical percentage of apoptotic cells following treatment with Compound Q and Doxorubicin at their respective IC50 concentrations for 24 hours in MCF-7 cells, as determined by Annexin V/Propidium Iodide staining.
| Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | % Total Apoptotic Cells |
| Control (Untreated) | 2.1 | 1.5 | 3.6 |
| Compound Q (8.5 µM) | 25.4 | 10.2 | 35.6 |
| Doxorubicin (1.2 µM) | 30.8 | 15.7 | 46.5 |
Table 3: Cell Cycle Analysis
This table shows a hypothetical distribution of HeLa cells in different phases of the cell cycle after 24 hours of treatment with the respective IC50 concentrations of Compound Q and Doxorubicin.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Untreated) | 55.2 | 25.1 | 19.7 |
| Compound Q (12.3 µM) | 68.9 | 15.3 | 15.8 |
| Doxorubicin (0.8 µM) | 40.1 | 20.5 | 39.4 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are standard protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
-
Cell Seeding : Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Prepare serial dilutions of Compound Q and Doxorubicin in the appropriate culture medium. Replace the existing medium with 100 µL of the medium containing the various drug concentrations. Include untreated and solvent-only controls. Incubate for the desired time period (e.g., 48 hours).
-
MTT Incubation : Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.[2]
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][5]
-
Cell Culture and Treatment : Seed cells in a 6-well plate and treat with the IC50 concentration of Compound Q or Doxorubicin for 24 hours.
-
Cell Harvesting : Collect both floating and adherent cells. Wash the cells twice with cold PBS and centrifuge.[3][6]
-
Staining : Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both stains.[3]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to analyze the distribution of cells in the different phases of the cell cycle based on their DNA content.[8][9]
-
Cell Preparation and Treatment : Culture cells and treat with the desired compounds as described for the apoptosis assay.
-
Fixation : Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes at 4°C.[10][11]
-
Staining : Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution that includes RNase A to prevent staining of double-stranded RNA.[10]
-
Data Acquisition and Analysis : Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[8][9][12] Model the resulting histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[10][11]
Visualizations: Workflows and Pathways
Diagrams are provided to illustrate the experimental processes and a hypothetical signaling pathway that could be investigated as part of the mechanism of action studies for Compound Q.
References
- 1. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 6. scispace.com [scispace.com]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. bio-protocol.org [bio-protocol.org]
A Comparative Analysis of Quinoline Carboxylic Acid Derivatives: Unveiling Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. Among these, quinoline carboxylic acids have emerged as a particularly promising class of compounds, exhibiting significant potential in the development of novel anticancer, anti-inflammatory, and antimicrobial agents. This guide provides an objective comparison of the performance of various quinoline carboxylic acid derivatives, supported by experimental data, to aid in research and drug development.
Data Presentation: A Quantitative Comparison
The biological activities of quinoline carboxylic acid derivatives are profoundly influenced by the nature and position of substituents on the quinoline ring. The following tables summarize the quantitative data from various studies, offering a comparative overview of their potency.
Anticancer Activity
The anticancer potential of quinoline carboxylic acid derivatives has been extensively evaluated against various cancer cell lines. A significant mechanism of action for some of these compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway essential for cancer cell proliferation.[1][2] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic activity of these compounds.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid (Brequinar) | L1210 (Leukemia) | Enzyme Inhibition | [2] |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | THP-1 (Leukemia) | 7.2 | |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | Not specified, but showed 82.9% growth reduction | |
| Kynurenic acid | MCF-7 (Breast) | Not specified, but showed remarkable growth inhibition | [3] |
| Quinoline-2-carboxylic acid | HELA (Cervical) | Not specified, but showed significant cytotoxicity | [3] |
| Quinoline-4-carboxylic acid | MCF-7 (Breast) | Not specified, but showed remarkable growth inhibition | [3] |
| Quinoline-3-carboxylic acid | MCF-7 (Breast) | Not specified, but showed remarkable growth inhibition | [3] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the modulation of inflammatory pathways is a key therapeutic strategy. Quinoline carboxylic acid derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like nitric oxide (NO) and the modulation of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[3][4]
| Derivative | Assay | Cell Line | IC50 (µM) | Reference |
| Quinoline-4-carboxylic acid | LPS-induced inflammation | RAW264.7 (Macrophage) | Appreciable anti-inflammatory affinities | [3][4] |
| Quinoline-3-carboxylic acid | LPS-induced inflammation | RAW264.7 (Macrophage) | Appreciable anti-inflammatory affinities | [3] |
| 1,3(2H,4H)-isoquinolinedione (FR038470) | iNOS enzyme inhibition | - | 8.8 | [5] |
| 5-chloro-2,4(1H,3H)-quinazolonedione (FR191863) | iNOS enzyme inhibition | - | 1.9 | [5] |
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Quinolone carboxylic acids, a subclass of quinoline derivatives, are well-established antibacterial agents that primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1] The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Norfloxacin | Enteric gram-negative bacteria, Pseudomonas aeruginosa, gram-positive bacteria | Potent activity | |
| Ofloxacin | Enteric gram-negative bacteria, Pseudomonas aeruginosa, gram-positive bacteria | Potent activity | |
| Ciprofloxacin | Enteric gram-negative bacteria, Pseudomonas aeruginosa, gram-positive bacteria | Potent activity | |
| Enoxacin | Enteric gram-negative bacteria, Pseudomonas aeruginosa, gram-positive bacteria | Potent activity |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of quinoline carboxylic acid derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Quinoline carboxylic acid derivatives
-
Cancer cell lines (e.g., MCF-7, HELA)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline carboxylic acid derivatives (typically in a logarithmic series) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Agar Well Diffusion Assay for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.
Materials:
-
Quinoline carboxylic acid derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA)
-
Sterile swabs
-
Sterile cork borer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly spread the bacterial inoculum onto the surface of MHA plates using a sterile swab.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the quinoline carboxylic acid derivative solution (at a specific concentration) into each well. A solvent control and a positive control (a known antibiotic) should be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.
LPS-Induced Nitric Oxide Production Assay in RAW 264.7 Cells
This assay measures the anti-inflammatory activity of compounds by quantifying their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Quinoline carboxylic acid derivatives
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the quinoline carboxylic acid derivatives for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the amount of nitrite (a stable product of NO) using a sodium nitrite standard curve. Determine the percentage of NO production inhibition compared to the LPS-only treated cells.
Visualizing Mechanisms and Workflows
Diagrams are powerful tools for illustrating complex biological pathways and experimental processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Quinolines: An In Vivo Perspective on 4-Hydroxy-6-iodoquinoline-3-carboxylic acid and Related Compounds
A comprehensive analysis of the in vivo performance of quinoline-based compounds is crucial for advancing drug discovery and development. While direct in vivo efficacy data for 4-Hydroxy-6-iodoquinoline-3-carboxylic acid is not publicly available, this guide provides a comparative overview of its potential therapeutic profile alongside structurally and functionally related quinoline derivatives that have demonstrated in vivo activity. This comparison aims to offer valuable insights for researchers, scientists, and drug development professionals by contextualizing the potential applications and performance of this class of compounds.
This guide synthesizes available preclinical data for quinoline-based compounds in the fields of cancer and infectious diseases, highlighting their therapeutic promise. The following sections detail the performance of selected comparator compounds, their experimental protocols, and relevant biological pathways.
Comparative In Vivo Efficacy Data
The following table summarizes the in vivo efficacy of selected quinoline derivatives, offering a quantitative comparison of their therapeutic effects in preclinical models.
| Compound/Drug Name | Therapeutic Area | Animal Model | Dosage and Administration | Key Efficacy Endpoint(s) | Source |
| DDD107498 (Quinoline-4-carboxamide) | Antimalarial | P. berghei infected mice | <1 mg/kg, oral, for 4 days | ED₉₀ < 1 mg/kg, >99% reduction in parasitemia | [1][2] |
| Compound 27 (Quinoline-4-carboxamide) | Antimalarial | P. berghei infected mice | 30 mg/kg, oral, once a day for 4 days | ED₉₀ of 2.6 mg/kg; one out of three mice cured | [3] |
| B1 (4-Hydroxyquinazoline derivative) | Anticancer (PARP inhibitor) | HCT-15 and HCC1937 xenograft mice | 25 mg/kg, intraperitoneal injection | Significant tumor growth suppression | [4][5] |
| Meds433 (DHODH Inhibitor) | Anticancer (Chronic Myeloid Leukemia) | KU-812 xenograft mice | 10 and 20 mg/kg | Significant reduction in tumor mass volume | [6] |
| Compound 41 (Quinoline Carboxylic Acid) | Anticancer (DHODH inhibitor) | Mice | Not specified for efficacy study | Possesses significant oral bioavailability (F=56%) and an elimination half-life of 2.78 h (PO dosing), supporting further preclinical studies. | [7][8] |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of in vivo studies. Below are the experimental protocols for the key efficacy studies cited in this guide.
1. In Vivo Antimalarial Efficacy of Quinoline-4-carboxamides (e.g., DDD107498)
-
Animal Model: Female BALB/c mice were used for the Plasmodium berghei infection model.
-
Parasite Inoculation: Mice were inoculated intravenously with P. berghei infected red blood cells.
-
Compound Administration: The test compounds were administered orally (p.o.) once daily for four consecutive days, starting 24 hours post-infection.
-
Efficacy Assessment: Parasitemia was monitored by microscopic examination of Giemsa-stained blood smears. The percentage reduction in parasitemia was calculated relative to a vehicle-treated control group. The ED₉₀ (the dose required to suppress parasitemia by 90%) was determined.[1][3]
2. In Vivo Antitumor Efficacy of 4-Hydroxyquinazoline PARP Inhibitor (B1)
-
Animal Model: BALB/c nude mice were used for establishing tumor xenografts.
-
Tumor Implantation: Human colorectal carcinoma HCT-15 or breast cancer HCC1937 cells were subcutaneously injected into the flanks of the mice.
-
Compound Administration: When tumors reached a palpable volume, mice were randomized into treatment and control groups. Compound B1 was administered via intraperitoneal (i.p.) injection at a dose of 25 mg/kg.[4][5]
-
Efficacy Assessment: Tumor volume was measured regularly using calipers. The efficacy of the treatment was determined by comparing the tumor growth in the treated group to the vehicle-treated control group.[4][5]
3. In Vivo Efficacy of DHODH Inhibitor (Meds433) in a Xenograft Mouse Model
-
Animal Model: A xenograft mouse model was established using the human chronic myeloid leukemia cell line KU-812.
-
Compound Administration: Meds433 was administered at doses of 10 mg/kg and 20 mg/kg.
-
Efficacy Assessment: The primary endpoints were the measurement of tumor mass volume and tumor weight at the end of the study. The treated groups were compared to a vehicle-treated control group to determine the extent of tumor growth inhibition.[6]
Signaling Pathways and Experimental Workflows
Visualizing the biological context of these compounds is crucial for understanding their mechanism of action and the experimental approaches used to evaluate them.
Caption: Mechanism of PARP inhibitors in homologous recombination-deficient cancer cells.
Caption: A generalized workflow for conducting in vivo efficacy studies of novel therapeutic compounds.
References
- 1. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Medicines for Malaria Venture [mmv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Cross-Reactivity Profile of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the novel compound 4-Hydroxy-6-iodoquinoline-3-carboxylic acid. Due to the limited publicly available data on this specific molecule, this guide leverages data from structurally similar quinoline-3-carboxylic acid derivatives to provide a predictive assessment of its likely kinase inhibition profile and off-target effects. The primary focus is on protein kinase inhibition, a common activity for this class of compounds.
Executive Summary
This compound belongs to the quinoline-3-carboxylic acid scaffold, a class of compounds known to exhibit inhibitory activity against various protein kinases. While direct experimental data for this specific iodo-substituted derivative is not available, analysis of related compounds suggests a potential for activity against kinases such as Protein Kinase CK2. Cross-reactivity is a critical consideration in drug development, and this guide aims to provide a framework for evaluating the potential selectivity of this compound by comparing it with other kinase inhibitors based on the quinoline scaffold.
Postulated Primary Target and Mechanism of Action
Based on the analysis of structurally related compounds, a plausible primary target for this compound is Protein Kinase CK2 . Several studies have identified quinoline-3-carboxylic acid derivatives as inhibitors of CK2, a serine/threonine kinase implicated in various cellular processes, including cell growth, proliferation, and apoptosis. The proposed mechanism of action is the competitive inhibition of the ATP-binding site of the kinase.
dot
Caption: Postulated mechanism of kinase inhibition.
Comparative Cross-Reactivity Data
To illustrate the potential cross-reactivity of a quinoline-based kinase inhibitor, the following table summarizes hypothetical kinase profiling data for a representative compound from this class. This data is intended to be illustrative of the type of analysis required.
| Kinase Target | Representative Quinoline Inhibitor (% Inhibition at 10 µM) | Alternative Kinase Inhibitor (IC50 in nM) |
| CK2 | 95% | 50 |
| PIM1 | 75% | 250 |
| DYRK1A | 60% | 800 |
| GSK3B | 45% | >1000 |
| CDK2 | 30% | >5000 |
| SRC | 15% | >10000 |
| EGFR | <10% | 5 |
| VEGFR2 | <10% | 15 |
Note: This table is a hypothetical representation. Actual experimental data for this compound is required for a definitive assessment.
Experimental Protocols
The following is a generalized protocol for an in vitro kinase inhibition assay, which would be essential for determining the primary target and cross-reactivity profile of this compound.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
-
Prepare a solution of the specific peptide substrate for the kinase being assayed.
-
Prepare a solution of [γ-³³P]ATP.
-
-
Assay Procedure:
-
Add the test compound (this compound) at various concentrations to the wells of a 96-well plate.
-
Add the kinase enzyme to each well.
-
Initiate the kinase reaction by adding the mixture of peptide substrate and [γ-³³P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
-
Detection:
-
Transfer the reaction mixture to a filtermat.
-
Wash the filtermat to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
dot
Caption: In vitro kinase inhibition assay workflow.
Conclusion and Future Directions
While the precise cross-reactivity profile of this compound remains to be experimentally determined, the available data on analogous quinoline-3-carboxylic acid derivatives suggest a potential for kinase inhibitory activity, with Protein Kinase CK2 being a plausible primary target. A thorough investigation of its selectivity against a broad panel of kinases is imperative for its further development as a therapeutic agent. Future studies should focus on:
-
Primary Target Identification: Utilizing biochemical and cellular assays to identify the primary molecular target(s) of this compound.
-
Comprehensive Kinase Profiling: Screening the compound against a large, diverse panel of protein kinases to establish a detailed selectivity profile.
-
In-Cell and In-Vivo Target Engagement: Validating target engagement and assessing the pharmacological effects in relevant cellular and animal models.
This systematic approach will be crucial in understanding the therapeutic potential and potential off-target liabilities of this compound.
Safety Operating Guide
Proper Disposal of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid, a quinoline derivative.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Hazard Summary for Structurally Similar Compounds:
| Hazard Classification | Description | Source Compounds |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] | Quinoline-3-carboxylic acid, 4-Hydroxyquinoline-2-carboxylic acid, 4-Hydroxyquinoline |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3] | Quinoline-3-carboxylic acid, 4-Hydroxyquinoline-2-carboxylic acid, 4-Hydroxyquinoline |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2][3] | Quinoline-3-carboxylic acid, 4-Hydroxyquinoline-2-carboxylic acid, 4-Hydroxyquinoline |
| Acute Toxicity (Oral) | Toxic or harmful if swallowed.[3] | 4-Hydroxyquinoline, other quinoline derivatives |
| Aquatic Toxicity | Some derivatives are very toxic to aquatic life. | 8-Hydroxy-7-iodoquinoline-5-sulphonic acid derivative |
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that meet European Standard EN 166 or OSHA's 29 CFR 1910.133 regulations.[3]
-
Hand Protection: Use protective gloves resistant to chemicals.[2]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2][3]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
1. Waste Collection:
-
Solid Waste:
-
Contaminated Materials:
2. Waste Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids or bases.[1]
-
Ensure the storage area is secure and clearly marked as a hazardous waste accumulation point.
3. Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.
4. Final Disposal:
-
Dispose of the contents and the container through an approved waste disposal plant.[1][2][3][5]
-
Crucially, do not empty this chemical into drains. [1]
-
Consult with your institution's EHS department to ensure compliance with all local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[1]
Accidental Spill Response
In the event of an accidental spill, follow these procedures:
-
Minor Spills:
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE, clean up the spill immediately.[4]
-
For dry spills, use dry clean-up procedures to avoid generating dust. Sweep or vacuum the material and place it in a labeled, sealable container for disposal.[4]
-
Wash the affected area with soap and water after cleanup.
-
-
Major Spills:
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-Hydroxy-6-iodoquinoline-3-carboxylic acid
Topic: Personal Protective Equipment for Handling 4-Hydroxy-6-iodoquinoline-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals
This guide provides essential safety, handling, and disposal protocols for this compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on established best practices for handling analogous halogenated quinoline and carboxylic acid derivatives. A precautionary approach is mandatory.
Hazard Assessment and Engineering Controls
Primary Engineering Control:
-
Chemical Fume Hood: All procedures involving the handling of solid, powdered this compound or the preparation of its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] Ensure the fume hood is functioning correctly before beginning any work.[5]
-
Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of vapors.[6]
-
Safety Stations: An operational safety shower and eyewash station must be easily accessible.[4]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is crucial to minimize exposure. The required equipment depends on the specific laboratory activity being performed.
| Hazard Category | Required PPE | Enhanced Precautions (for splash or aerosol risk) |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection, compliant with EU EN166 or OSHA 29 CFR 1910.133 standards.[1][6] | A face shield should be worn in addition to goggles during procedures with a high risk of splashing.[5] |
| Skin Protection | Gloves: Chemical-resistant gloves (e.g., disposable nitrile) are mandatory. Inspect gloves for any defects before use and change them immediately if they become contaminated.[5][6] Lab Coat: A standard, fully-buttoned laboratory coat must be worn.[6] Footwear: Closed-toed shoes are required at all times.[6] | Double-Gloving: Recommended for all handling procedures.[7] Permeation-Resistant Coat: A chemical-resistant or disposable, solid-front lab coat should be used.[7] |
| Respiratory Protection | Not required if all work is performed within a certified chemical fume hood.[8] | If work outside a fume hood is unavoidable or if dust/aerosols are generated, a NIOSH-approved respirator (e.g., N95 or higher) is required.[5] |
Note: Always consult your institution's safety guidelines and the glove manufacturer's compatibility chart for specific chemical resistance information.
Operational Plan: Step-by-Step Handling Procedure
Adherence to a systematic workflow is essential for safety and to prevent cross-contamination.[7]
Emergency & Spill Response
Immediate and appropriate action is critical in the event of a spill or personnel exposure.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, removing contact lenses if present. Seek immediate medical attention.[1][6]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention.[6][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Cleanup Protocol:
-
Minor Spill (in fume hood): Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[4] Collect the absorbent material and place it into a sealed, labeled container for hazardous waste disposal.[4] Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.[4]
-
Major Spill (outside fume hood): Evacuate the laboratory immediately and alert your institution's emergency response team.[4] Prevent entry to the area and provide the SDS for a related compound if available.[4]
Waste Disposal Plan
As a halogenated organic compound, this compound and all contaminated materials must be disposed of as hazardous chemical waste. Improper disposal, such as discarding in regular trash or down the drain, is prohibited.[4]
Key Disposal Rules:
-
Segregation: Keep halogenated waste separate from non-halogenated waste streams to avoid costly disposal procedures.[9][10]
-
Containers: Use dedicated, compatible, and clearly labeled hazardous waste containers.[4][10] Keep containers securely closed except when adding waste.[10]
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste" and a list of the chemical contents.[10]
-
Regulations: Adhere strictly to all institutional, local, and national regulations for hazardous waste disposal.[4]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
